dTAG-47: An In-Depth Technical Guide to a Potent Degrader System
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the dTAG-47 system, a powerful chemical biology tool for inducing rapid and selective protein degr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the dTAG-47 system, a powerful chemical biology tool for inducing rapid and selective protein degradation. We will delve into its core mechanism of action, present available data, and provide detailed experimental protocols for its characterization.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The dTAG-47 molecule is a heterobifunctional small molecule, also known as a Proteolysis-Targeting Chimera (PROTAC). Its mechanism of action is centered on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to specifically eliminate a target protein of interest (POI). This is achieved by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[1][2]
The dTAG system's specificity is conferred by a two-component approach:
The dTAG Tag: The protein of interest must be genetically fused with a mutant form of the FK506-binding protein 12, specifically the F36V mutant (FKBP12F36V). This single amino acid substitution creates a "hole" in the protein's binding pocket.[1]
The dTAG-47 Molecule: This molecule consists of three key parts:
A "bumped" ligand that selectively binds to the engineered FKBP12F36V tag with high affinity and does not bind to the wild-type FKBP12 protein.
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][4][5]
A chemical linker that connects these two ligands.
The simultaneous binding of dTAG-47 to both the FKBP12F36V-tagged protein and CRBN brings the target protein into close proximity with the E3 ligase. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The dTAG-47 molecule is then released and can act catalytically to induce the degradation of further target protein molecules.
Below is a diagram illustrating the signaling pathway of dTAG-47 mediated protein degradation.
Caption: The dTAG-47 molecule facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the FKBP12(F36V)-tagged protein of interest.
Quantitative Data
While the dTAG system has been extensively validated qualitatively, specific quantitative data such as binding affinities (Kd), half-maximal degradation concentrations (DC50), and maximum degradation levels (Dmax) for dTAG-47 are not consistently reported across publicly available literature. These parameters are often target- and cell-type-dependent. However, based on available studies, we can summarize the typical experimental conditions and observed effects.
Here we provide detailed methodologies for key experiments used to characterize the dTAG-47 system.
Western Blot Analysis of Protein Degradation
This protocol is for assessing the extent of degradation of the FKBP12F36V-tagged protein of interest after treatment with dTAG-47.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for analyzing dTAG-47-mediated protein degradation using Western Blot.
Methodology:
Cell Culture and Treatment:
Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density.
Allow cells to adhere and grow for 24 hours.
Treat cells with varying concentrations of dTAG-47 (e.g., 1, 10, 100, 500 nM) or DMSO as a vehicle control for a specified time course (e.g., 1, 2, 4, 8, 24 hours).
Cell Lysis:
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes with vortexing every 10 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the protein lysate.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting:
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
Boil samples at 95°C for 5 minutes.
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody specific to the protein of interest or the tag (e.g., anti-FKBP12) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
Wash the membrane three times with TBST.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Luciferase-Based Reporter Assay for Degradation Kinetics
This assay provides a quantitative measurement of protein degradation in live cells by monitoring the luminescence of a fusion reporter.
dTAG-47: A Technical Guide to Targeted Protein Degradation in Research
For Researchers, Scientists, and Drug Development Professionals Introduction dTAG-47 is a powerful chemical tool used in biomedical research to induce the rapid and selective degradation of specific proteins.[1][2] It is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
dTAG-47 is a powerful chemical tool used in biomedical research to induce the rapid and selective degradation of specific proteins.[1][2] It is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), that leverages the cell's own protein disposal machinery to eliminate a target protein.[3][4] This technology offers a significant advantage over traditional methods of protein inhibition or genetic knockout by allowing for acute, reversible, and tunable control of protein levels, making it an invaluable tool for target validation and studying protein function in a variety of biological contexts, including cancer research.[3][5]
Core Mechanism of Action
The dTAG system is a two-component system that relies on:
The dTAG-47 molecule: This molecule has two key binding domains connected by a linker. One end binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the cellular machinery responsible for tagging proteins for degradation. The other end specifically recognizes a mutated form of the FKBP12 protein (FKBP12F36V).[2][6]
The FKBP12F36V tag: The protein of interest (POI) must be genetically engineered to be fused with this small protein tag. This is typically achieved through CRISPR/Cas9-mediated knock-in at the endogenous locus or through transgenic expression.[1][2]
When dTAG-47 is introduced to cells expressing the FKBP12F36V-tagged protein, it forms a ternary complex, bringing the target protein into close proximity with the CRBN E3 ligase.[5] This proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome.[5]
Figure 1: Mechanism of action of dTAG-47.
Quantitative Data Summary
The efficacy of dTAG-47 is determined by its concentration and the duration of treatment. The following tables summarize key quantitative parameters for dTAG-47's activity.
Table 1: Dose-Dependent Degradation of Target Proteins
While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for dTAG-47 are highly dependent on the specific target protein and cell line, these are the key metrics used to evaluate its performance. Researchers typically perform dose-response experiments and use non-linear regression to determine these values.
Parameter
Definition
Typical Range
DC50
The concentration of dTAG-47 that results in 50% degradation of the target protein.
Sub-micromolar to low micromolar
Dmax
The maximum percentage of target protein degradation achievable with dTAG-47.
Often >90%
Experimental Protocols
Protocol 1: Determining Degradation Kinetics by Western Blot
This protocol outlines a time-course experiment to assess the degradation of a FKBP12F36V-tagged protein of interest (POI-dTAG) upon treatment with dTAG-47.
1. Cell Culture and Seeding:
Culture cells expressing your POI-dTAG in appropriate media.
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
2. dTAG-47 Treatment:
Prepare a stock solution of dTAG-47 in DMSO.
On the day of the experiment, dilute the dTAG-47 stock solution in pre-warmed cell culture media to the desired final concentration (e.g., 500 nM).[3]
Remove the old media from the cells and add the media containing dTAG-47. For a time-course experiment, treat separate wells for different durations (e.g., 0, 1, 2, 4, 8, 24 hours). The "0 hour" time point should be treated with a vehicle control (DMSO).
3. Cell Lysis:
At each time point, wash the cells with ice-cold PBS.
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Scrape the cells and collect the lysate.
Clarify the lysate by centrifugation to remove cell debris.
4. Protein Quantification:
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
Normalize the protein lysates to the same concentration.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Incubate the membrane with a primary antibody specific to your POI or the HA/FLAG tag fused to your protein. Also, probe for a loading control (e.g., GAPDH or β-actin).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel documentation system.
Quantify the band intensities to determine the extent of protein degradation over time.
Figure 2: Western Blot workflow for degradation kinetics.
Protocol 2: CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag
This protocol provides a general workflow for endogenously tagging a protein of interest with the FKBP12F36V degron. Detailed, step-by-step protocols for CRISPR/Cas9-mediated knock-in are available from various sources, including Addgene and commercial suppliers.[1][8][9][10][11][12]
1. Design and Construction of Targeting Vectors:
Guide RNA (gRNA) Design: Design a gRNA that targets the genomic locus where the tag is to be inserted (typically at the N- or C-terminus of the coding sequence). Ensure the cut site is close to the insertion site.[11]
Donor Template Design: Design a donor DNA template containing the FKBP12F36V tag sequence flanked by homology arms that match the genomic sequences upstream and downstream of the Cas9 cut site. The donor template should also include a selection marker (e.g., puromycin (B1679871) resistance). To prevent re-cutting of the edited locus, introduce silent mutations in the PAM sequence within the donor template.[11]
Vector Cloning: Clone the gRNA into a Cas9 expression vector. Synthesize the donor template.
2. Transfection and Selection:
Co-transfect the Cas9/gRNA expression vector and the donor template into the target cells using a suitable transfection method.
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have successfully integrated the donor template.
3. Clonal Isolation and Expansion:
After selection, isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate.
Expand the single-cell clones into larger populations.
4. Validation of Knock-in:
Genomic DNA PCR: Screen the clonal populations by PCR using primers that flank the insertion site to identify clones with the correct integration.
Sanger Sequencing: Sequence the PCR products to confirm the in-frame insertion of the FKBP12F36V tag.
Western Blot: Perform a western blot to confirm the expression of the correctly sized fusion protein.
Figure 3: CRISPR/Cas9 knock-in workflow.
Protocol 3: Washout Experiment to Assess Reversibility
A key feature of dTAG-47 is its reversibility. A washout experiment can be performed to demonstrate the recovery of the target protein levels after the removal of the degrader.
1. dTAG-47 Treatment:
Treat cells expressing the POI-dTAG with dTAG-47 for a sufficient duration to achieve maximal degradation (determined from the degradation kinetics experiment).
2. Washout:
At the point of maximal degradation, remove the media containing dTAG-47.
Wash the cells multiple times with fresh, pre-warmed media to remove any residual dTAG-47.
Add fresh media without dTAG-47 to the cells.
3. Time-Course Analysis of Protein Recovery:
Harvest cell lysates at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours).
Perform a western blot as described in Protocol 1 to analyze the re-expression of the target protein over time.
Conclusion
dTAG-47 provides a robust and versatile platform for the targeted degradation of proteins in a research setting. Its rapid, selective, and reversible nature allows for precise temporal control over protein levels, enabling a deeper understanding of protein function and providing a powerful tool for target validation in drug discovery. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize dTAG-47 in their own studies.
The dTAG System: An In-Depth Technical Guide to Targeted Protein Knockdown
The degradation tag (dTAG) system represents a powerful chemical-genetic tool for inducing rapid, selective, and reversible knockdown of target proteins. This technology offers precise temporal control over protein abund...
Author: BenchChem Technical Support Team. Date: December 2025
The degradation tag (dTAG) system represents a powerful chemical-genetic tool for inducing rapid, selective, and reversible knockdown of target proteins. This technology offers precise temporal control over protein abundance, making it an invaluable asset for researchers, scientists, and drug development professionals seeking to elucidate protein function, validate drug targets, and understand dynamic biological processes. This guide provides a comprehensive overview of the dTAG system, including its core mechanism, experimental protocols, and quantitative performance data.
Introduction to the dTAG System
The dTAG system overcomes many limitations of traditional genetic perturbation methods like RNA interference (RNAi) or CRISPR/Cas9, which can be slow, irreversible, or prone to off-target effects and compensatory cellular responses.[1][2][3][4] It allows for acute protein depletion, enabling the study of the immediate consequences of protein loss.[3][5] The technology is predicated on fusing a protein of interest (POI) to a mutated FK506-binding protein 12 (FKBP12) tag, specifically the F36V mutant.[5][][7] A heterobifunctional small molecule, the dTAG degrader, then selectively binds to both the FKBP12F36V tag and an endogenous E3 ubiquitin ligase, inducing the formation of a ternary complex.[][8][9] This proximity results in the polyubiquitination of the fusion protein and its subsequent degradation by the proteasome.[][8]
Core Components and Mechanism of Action
The dTAG system is comprised of three essential components:
The FKBP12F36V Tag: A 12 kDa protein tag derived from a single-point mutant of human FKBP12. The F36V mutation creates a "hole" in the ligand-binding pocket, which allows it to be specifically recognized by "bumped" ligands that do not bind to the wild-type FKBP12, ensuring high selectivity.[5][7]
The Protein of Interest (POI): Any intracellular protein can theoretically be targeted for degradation by fusing it to the FKBP12F36V tag.[]
The dTAG Molecule: A heterobifunctional small molecule that acts as a degrader. It consists of a high-affinity ligand for FKBP12F36V connected via a chemical linker to a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][5][10]
The mechanism of action is a catalytic process where the dTAG molecule brings the tagged protein into proximity with the E3 ligase machinery, leading to its ubiquitination and proteasomal degradation. The dTAG molecule is then released to target another fusion protein molecule.[8]
Caption: Mechanism of dTAG-mediated protein knockdown.
Quantitative Data on dTAG Performance
The efficacy of the dTAG system has been demonstrated across various cell lines and target proteins. Degradation is typically rapid and potent, with significant knockdown observed within hours of dTAG molecule addition.
Table 1: In Vitro Degradation Kinetics and Potency
Successful implementation of the dTAG system requires two main phases: generation of a stable cell line expressing the FKBP12F36V-tagged protein and subsequent characterization of protein knockdown upon treatment with the dTAG molecule.
Caption: A typical experimental workflow for the dTAG system.
Generation of FKBP12F36V Fusion Protein Expressing Cell Lines
Two primary methods are used to express the POI fused to the FKBP12F36V tag:
a) CRISPR/Cas9-mediated Endogenous Knock-in: [1][14][15]
This is the preferred method as it maintains the endogenous regulation of the POI.
Design: Design a single guide RNA (sgRNA) targeting the genomic locus near the start or stop codon of the POI. Design a donor template plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. Include a selectable marker (e.g., puromycin (B1679871) resistance) in the donor template.
Transfection: Co-transfect the sgRNA/Cas9 expression vector and the donor template plasmid into the target cells using a suitable transfection reagent.
Selection and Screening: Apply antibiotic selection to enrich for cells that have incorporated the donor template. Isolate single-cell clones and screen for successful knock-in by PCR and Western blot.
Validation: Sequence the genomic locus to confirm correct in-frame insertion of the tag. Validate that the tagged protein is expressed at endogenous levels and functions correctly.
b) Lentiviral Transduction for Exogenous Expression: [5][16]
This method is faster and useful for initial testing or when endogenous tagging is difficult.
Cloning: Subclone the cDNA of the POI into a lentiviral expression vector that contains the FKBP12F36V tag either N- or C-terminally (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG).
Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T.
Transduction: Harvest the virus-containing supernatant and use it to transduce the target cells.
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
Validation: Confirm the expression of the fusion protein by Western blot.
Protein Knockdown and Analysis
a) dTAG Molecule Treatment:
Stock Solution: Prepare a concentrated stock solution of the dTAG molecule (e.g., 10 mM dTAG-13 in DMSO) and store at -20°C.[17]
Cell Treatment: Plate the validated FKBP12F36V-POI expressing cells. Once adhered, replace the medium with fresh medium containing the desired concentration of the dTAG molecule (typically 100-500 nM) or DMSO as a vehicle control.
Time Course/Dose Response: For kinetic analysis, harvest cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 24 hours). For dose-response experiments, treat cells with a range of dTAG molecule concentrations for a fixed time.
b) Western Blot Analysis:
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantification: Determine protein concentration using a BCA assay.
Electrophoresis and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
Immunoblotting: Block the membrane and probe with primary antibodies against the POI, a tag on the fusion protein (e.g., HA), and a loading control (e.g., GAPDH, β-actin).
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity to determine the extent of protein knockdown.
c) Luciferase-based Reporter Assay: [18][19][20]
This is a high-throughput method to quantify degradation.
System Setup: Co-express the FKBP12F36V-POI fused to a reporter luciferase (e.g., NanoLuc) and a control luciferase (e.g., Firefly) under a separate promoter.
Treatment: Treat cells with the dTAG molecule as described above.
Lysis and Reading: Lyse the cells and measure the luminescence of both luciferases using a dual-luciferase reporter assay system.
Analysis: Normalize the reporter luciferase signal to the control luciferase signal. A decrease in the normalized signal indicates degradation of the fusion protein.
Comparison with Other Protein Degradation Technologies
The dTAG system is one of several technologies for targeted protein degradation. Its features are best understood in comparison to other common methods.
Caption: Logical relationship of dTAG to other technologies.
PROTACs (PROteolysis TArgeting Chimeras): Similar to dTAG molecules, PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein. However, PROTACs are designed to bind to the endogenous, untagged protein of interest. This circumvents the need for genetic modification but requires the development of a specific binder for each target, which can be challenging.[]
Auxin-Inducible Degron (AID): This system involves fusing the POI to an auxin-inducible degron tag. Degradation is induced by the addition of auxin, which promotes the interaction between the tagged protein and an exogenously expressed plant-specific E3 ligase component, TIR1. A key difference from dTAG is the requirement to express a non-mammalian protein (TIR1).[2][3][21]
Conclusion
The dTAG system provides a robust and versatile platform for the acute and specific degradation of target proteins. Its rapid kinetics, reversibility, and high selectivity make it a superior choice for studying dynamic cellular processes and for the validation of novel drug targets. By offering precise control over protein levels, the dTAG system empowers researchers to dissect complex biological systems with unprecedented temporal resolution.
An In-depth Technical Guide to the FKBP12F36V/dTAG-47 System for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals Introduction The ability to acutely and selectively control the abundance of specific proteins is a powerful tool for dissecting complex biological processe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to acutely and selectively control the abundance of specific proteins is a powerful tool for dissecting complex biological processes and validating novel drug targets. Traditional genetic methods such as RNA interference or CRISPR-based gene knockout often have limitations, including slow kinetics, irreversibility, and potential off-target effects. The dTAG (degradation tag) system offers a robust chemical biology solution to overcome these challenges by enabling rapid, selective, and reversible degradation of a protein of interest (POI).
This guide provides a comprehensive overview of the FKBP12F36V/dTAG-47 system, a widely used iteration of the dTAG technology. We will delve into the core mechanism, provide detailed experimental protocols for its implementation, and present available quantitative data on its efficacy.
The Core Principle: Mechanism of Action
The dTAG system is a binary system comprising a genetically encoded protein tag, FKBP12F36V, and a heterobifunctional small molecule degrader, dTAG-47. The FKBP12F36V is a mutant version of the human FK506-binding protein 12 (FKBP12) that contains a single F36V point mutation. This "bump" mutation creates a pocket that is not present in the wild-type FKBP12, allowing for the specific and high-affinity binding of a "holed" synthetic ligand.
dTAG-47 is a proteolysis-targeting chimera (PROTAC) specifically designed to interact with this engineered FKBP12F36V tag. It consists of three key components:
A ligand for FKBP12F36V: This moiety selectively binds to the engineered pocket of the FKBP12F36V tag.
A recruiter for an E3 ubiquitin ligase: dTAG-47 incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
A chemical linker: This connects the FKBP12F36V ligand and the CRBN ligand.
The interaction of these components initiates a cascade of events leading to the targeted degradation of the POI.[1][2][3][4]
Signaling Pathway of dTAG-47 Mediated Degradation
The mechanism of action can be summarized in the following steps:
Ternary Complex Formation: Upon introduction to cells expressing an FKBP12F36V-tagged protein, dTAG-47 permeates the cell membrane and simultaneously binds to the FKBP12F36V tag on the POI and to the CRBN E3 ligase. This brings the POI into close proximity with the E3 ligase machinery, forming a ternary complex.
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the POI. This results in the polyubiquitination of the target protein.
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then binds to the ubiquitinated POI and degrades it into small peptides. The dTAG-47 molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
This process is rapid, with significant protein degradation often observed within hours of dTAG-47 administration, and is reversible upon washout of the dTAG-47 molecule.[1]
Mechanism of dTAG-47 mediated protein degradation.
Data Presentation: Quantitative Analysis of dTAG-47 Efficacy
The following table summarizes available quantitative data from various studies. It is important to note that DC50 and Dmax values can be influenced by several factors, including the specific protein of interest, its expression level, cellular localization, and the cell line used.
Note: The provided data highlights the potent, often nanomolar, activity of dTAG compounds. For specific applications, it is recommended to perform dose-response experiments to determine the optimal concentration and time course for the target protein and cell line of interest.
Experimental Protocols
Successful implementation of the dTAG system requires careful execution of several key experimental steps. This section provides detailed methodologies for tagging a protein of interest with FKBP12F36V and for assessing the subsequent degradation upon dTAG-47 treatment.
Tagging a Protein of Interest with FKBP12F36V
There are two primary methods for introducing the FKBP12F36V tag onto a protein of interest: CRISPR/Cas9-mediated endogenous knock-in and lentiviral-mediated exogenous expression.
This method allows for the study of the endogenously expressed protein at its native locus, providing a more physiologically relevant context.
An In-depth Technical Guide to PROTACs and the dTAG System: Targeted Protein Degradation for Researchers
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of two revolutionary technologies in targeted protein degradation: Proteolysis Targeting Chimeras (PR...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two revolutionary technologies in targeted protein degradation: Proteolysis Targeting Chimeras (PROTACs) and the degradation TAG (dTAG) system. Both platforms offer unprecedented control over cellular protein levels, moving beyond traditional inhibition to induce the selective removal of target proteins. This guide delves into the core mechanisms, experimental methodologies, and quantitative analysis of these powerful tools, equipping researchers with the knowledge to effectively harness them for biological discovery and therapeutic development.
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than simply inhibiting their function.[1] This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively tag and degrade proteins of interest (POIs).[2][3] Two leading technologies in this field, PROTACs and the dTAG system, have demonstrated remarkable efficacy and versatility.
PROTACs: Hijacking the Ubiquitin-Proteasome System
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional small molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[2][6]
Core Components and Mechanism of Action
A PROTAC molecule consists of three key components:
A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.
A ligand for an E3 Ubiquitin Ligase: This moiety recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1]
A chemical linker: This connects the two ligands and its length and composition are critical for optimal ternary complex formation and degradation efficiency.[5]
The catalytic mechanism of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects.[1][7]
Caption: PROTAC Mechanism of Action.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by two key parameters:
DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein.
Dmax: The maximum percentage of target protein degradation achievable.
Table 1: Quantitative Degradation Data for Selected PROTACs
The dTAG System: A Generalizable Approach for Protein Degradation
The degradation TAG (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest.[9][14] Unlike traditional PROTACs that require a specific binder for the endogenous target, the dTAG system utilizes a "tagging" approach.
Core Components and Mechanism of Action
The dTAG system consists of three main components:
A mutant FKBP12(F36V) tag: The protein of interest is genetically fused to this engineered protein tag.[14][15]
A dTAG molecule: A heterobifunctional small molecule that selectively binds to the FKBP12(F36V) tag and an E3 ligase (e.g., CRBN or VHL).[3][15]
The endogenous ubiquitin-proteasome system: Recruited by the dTAG molecule to degrade the tagged protein.[16]
This system allows for the degradation of virtually any protein that can be tagged, overcoming the limitation of finding a specific ligand for each target.[3][14]
Caption: The dTAG System Mechanism.
Quantitative Analysis of dTAG Efficacy
The dTAG system enables rapid and potent degradation of tagged proteins. Degradation kinetics can vary between different fusion proteins.[17]
Table 2: Quantitative Degradation Data for the dTAG System
Western blotting is a fundamental technique to quantify the reduction in target protein levels following treatment with a PROTAC or dTAG molecule.[2][14]
Methodology:
Cell Seeding and Treatment:
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
Allow cells to adhere overnight.
Treat cells with a range of concentrations of the degrader molecule (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[14]
Cell Lysis and Protein Quantification:
After treatment, wash cells with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
Clarify the lysate by centrifugation.
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[14]
SDS-PAGE and Protein Transfer:
Normalize protein concentrations for all samples.
Denature proteins by boiling in Laemmli sample buffer.
Separate proteins by SDS-PAGE.
Transfer proteins to a PVDF or nitrocellulose membrane.[2]
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
Wash the membrane with TBST.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Detection and Analysis:
Detect the signal using an ECL substrate and an imaging system.[14]
Quantify band intensities using densitometry software.
Normalize the target protein signal to the loading control.
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Plot the data to determine DC50 and Dmax values.[21]
Caption: Western Blotting Experimental Workflow.
CRISPR/Cas9-Mediated Knock-in for the dTAG System
Generating a stable cell line with the FKBP12(F36V) tag knocked into the endogenous locus of the target protein is crucial for dTAG experiments.[4][22]
Methodology Overview:
Design and Preparation:
Design a guide RNA (gRNA) that directs Cas9 nuclease to the desired genomic locus (N- or C-terminus of the POI).
Design a donor DNA template containing the FKBP12(F36V) tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.
Clone the gRNA into an expression vector.
Transfection and Selection:
Co-transfect the Cas9-gRNA plasmid and the donor DNA template into the target cells using a suitable method (e.g., electroporation).[23]
Select for successfully transfected cells (e.g., using an antibiotic resistance marker included in the donor plasmid).
Screening and Validation:
Isolate single-cell clones.
Screen for correct knock-in events using PCR with primers flanking the insertion site.
Validate the expression of the tagged protein by Western blotting using an antibody against the tag (e.g., HA-tag often included with the dTAG cassette) or the target protein.[4]
dTAG-47: A Technical Guide to Chemically-Induced Protein Degradation as an Alternative to Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the utility of dTAG-47 as a powerful alternative to traditional genetic knockout methodologies. The dTAG (degradation...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of dTAG-47 as a powerful alternative to traditional genetic knockout methodologies. The dTAG (degradation tag) system offers rapid, reversible, and specific degradation of target proteins, providing a nuanced approach to studying protein function and validating therapeutic targets. This document provides a comprehensive overview of the dTAG-47 technology, including its mechanism of action, comparative advantages over CRISPR-Cas9-mediated knockout, detailed experimental protocols, and quantitative performance data.
Introduction: Overcoming the Limitations of Genetic Perturbation
Genetic techniques like CRISPR-Cas9 have revolutionized the study of gene function by enabling precise genomic editing. However, these methods result in permanent genetic alterations, which can lead to compensatory mechanisms or off-target effects, complicating the interpretation of experimental results. Furthermore, the time required for complete protein depletion after genetic knockout can be lengthy, obscuring the immediate consequences of protein loss.
The dTAG system, and specifically the dTAG-47 molecule, addresses these limitations by offering temporal control over protein abundance. This chemical biology tool induces the rapid degradation of a target protein that has been fused with a mutant FKBP12F36V tag. This approach allows for the acute depletion of a protein of interest, enabling the study of its direct cellular functions with high temporal resolution.
The dTAG-47 Mechanism of Action
dTAG-47 is a heterobifunctional molecule, a type of PROteolysis TArgeting Chimera (PROTAC), that hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of a specific target protein.
The process involves two key components:
The dTAG-47 Molecule: This small molecule has two distinct ends. One end binds with high selectivity to the mutant FKBP12F36V protein, while the other end binds to the Cereblon (CRBN) E3 ubiquitin ligase.
The FKBP12F36V-tagged Protein of Interest (POI): The gene encoding the protein of interest is genetically modified to include a sequence that produces a fusion protein with the FKBP12F36V tag. This can be achieved through transient transfection, stable expression, or CRISPR-mediated knock-in at the endogenous locus.
Upon introduction of dTAG-47 into cells expressing the FKBP12F36V-tagged POI, a ternary complex is formed between the POI, dTAG-47, and the CRBN E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome.
Foundational
The dTAG Platform: An In-depth Technical Guide to Induced Protein Degradation for Target Validation
For Researchers, Scientists, and Drug Development Professionals Introduction The degradation tag (dTAG) system is a powerful chemical biology tool for rapid, selective, and reversible degradation of target proteins.[1][]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The degradation tag (dTAG) system is a powerful chemical biology tool for rapid, selective, and reversible degradation of target proteins.[1][] This technology offers a significant advantage over traditional genetic perturbation methods like RNA interference or CRISPR/Cas9, which can be limited by slow kinetics, off-target effects, and irreversibility. The dTAG platform provides precise temporal control over protein abundance, making it an invaluable tool for target validation and for studying the immediate cellular consequences of protein loss.[1][3][4] This guide provides a comprehensive technical overview of the dTAG platform, including its core mechanism, detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.
Core Technology: The dTAG System Mechanism
The dTAG system is a ternary degrader platform that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the degradation of a specific protein of interest (POI). This is achieved through the coordinated action of three key components:
The FKBP12F36V Tag: A small protein tag (a mutated form of the FKBP12 protein) is fused to the POI at either the N- or C-terminus.[1][] This mutation (F36V) makes the tag specifically recognized by the dTAG molecule and not its wild-type counterpart, preventing off-target effects on endogenous FKBP12.[1]
The dTAG Molecule: A heterobifunctional small molecule that acts as a molecular bridge. One end of the dTAG molecule binds with high selectivity to the FKBP12F36V tag, while the other end recruits an E3 ubiquitin ligase.[1][5]
The E3 Ubiquitin Ligase: The dTAG system utilizes endogenous E3 ligases, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), to catalyze the ubiquitination of the target protein.[6][7]
The formation of this ternary complex (POI-FKBP12F36V :: dTAG molecule :: E3 ligase) brings the POI into close proximity with the E3 ligase, leading to its polyubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[6][8] The dTAG molecule acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[6][8]
Data Presentation: Quantitative Analysis of dTAG-Mediated Degradation
The efficacy of the dTAG system has been demonstrated across a wide range of cellular targets. The following tables summarize key quantitative data from published studies.
dTAG-47: Application Notes and Protocols for Targeted Protein Degradation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Abstract The dTAG (degradation tag) system is a powerful chemogenetic platform for inducing rapid and selective degradation of target proteins in cell cultu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dTAG (degradation tag) system is a powerful chemogenetic platform for inducing rapid and selective degradation of target proteins in cell culture and in vivo models. dTAG-47 is a heterobifunctional small molecule that potently and specifically degrades proteins tagged with the mutant FKBP12F36V protein. This document provides detailed application notes and experimental protocols for the use of dTAG-47 in cell culture, including methodologies for assessing protein degradation, cell viability, and the reversibility of the degradation process. Additionally, it offers insights into the application of dTAG-47 for dissecting cellular signaling pathways, using the KRASG12V-driven MAPK pathway as an example.
Introduction
Targeted protein degradation (TPD) has emerged as a transformative approach in chemical biology and drug discovery. Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's natural protein disposal machinery to eliminate the target protein entirely. The dTAG system offers a versatile and generalizable method for TPD. It involves fusing a protein of interest (POI) with the FKBP12F36V tag. The dTAG-47 molecule then acts as a molecular glue, forming a ternary complex between the FKBP12F36V-tagged protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.[1] This technology allows for the acute and reversible control of protein levels, enabling the study of protein function with high temporal resolution.
Data Presentation
dTAG-47 Performance Across Various Cell Lines and Targets
Rapid degradation observed within 30 minutes.[2][3]
FKBP12F36V-tagged proteins (general)
Various
Not Specified
Not Specified
Application of dTAG-47 induces rapid, reversible, and selective degradation.[4][5]
Signaling Pathway Diagram
The dTAG system is a powerful tool for dissecting the roles of specific proteins in signaling pathways. By acutely degrading a target protein, researchers can observe the immediate downstream consequences. The diagram below illustrates the mechanism of dTAG-47 and its application in studying the KRASG12V-driven MAPK signaling pathway.
Caption: dTAG-47 mechanism and its effect on MAPK signaling.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for utilizing dTAG-47 in cell culture to study the effects of target protein degradation.
Caption: A typical workflow for dTAG-47 experiments.
Experimental Protocols
Assessment of Protein Degradation by Western Blot
This protocol is designed to determine the optimal concentration and time course of dTAG-47-mediated degradation of an FKBP12F36V-tagged protein.
Materials:
Cells stably expressing the FKBP12F36V-fusion protein
Complete cell culture medium
dTAG-47 (stock solution in DMSO)
DMSO (vehicle control)
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and nitrocellulose or PVDF membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibody against the target protein or the tag
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
dTAG-47 Treatment:
Dose-Response: Treat the cells with a range of dTAG-47 concentrations (e.g., 1, 10, 100, 500, 1000 nM) for a fixed time point (e.g., 24 hours). Include a DMSO vehicle control.
Time-Course: Treat the cells with a fixed concentration of dTAG-47 (e.g., 500 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).[2][3]
Cell Lysis:
Wash the cells once with ice-cold PBS.
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Protein Quantification:
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Western Blotting:
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
Load equal amounts of protein per lane on an SDS-PAGE gel.
Perform electrophoresis and transfer the proteins to a membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and develop with a chemiluminescent substrate.
Capture the image and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay (MTS Assay)
This protocol assesses the effect of dTAG-47 treatment on cell viability and proliferation.
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
dTAG-47 Treatment: After 24 hours, treat the cells with a serial dilution of dTAG-47. Include a DMSO vehicle control and a set of wells with medium only for background control.
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
MTS Assay:
Add 20 µL of MTS reagent to each well.
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the DMSO control to determine the percent viability.
Washout Experiment to Assess Reversibility
This protocol determines if the dTAG-47-mediated protein degradation is reversible upon removal of the compound.
Materials:
Cells stably expressing the FKBP12F36V-fusion protein
Complete cell culture medium
dTAG-47 (stock solution in DMSO)
DMSO (vehicle control)
Materials for Western Blotting (as described above)
Procedure:
dTAG-47 Treatment: Treat cells with an effective concentration of dTAG-47 (e.g., 500 nM) for a duration sufficient to achieve maximal degradation (e.g., 24 hours).
Washout:
Aspirate the medium containing dTAG-47.
Wash the cells twice with pre-warmed, fresh medium.
Add fresh medium without dTAG-47 to the cells.
Recovery: Harvest cell lysates at different time points after the washout (e.g., 0, 2, 4, 8, 24 hours) to monitor the re-expression of the target protein.
Western Blot Analysis: Perform Western blotting as described in Protocol 1 to assess the recovery of the target protein over time.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following dTAG-47 treatment.
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with dTAG-47 at the desired concentrations for the desired duration. Include a positive control for apoptosis (e.g., staurosporine) and a DMSO vehicle control.
Cell Harvesting:
Collect the culture medium (containing floating cells).
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
Combine the detached cells with the cells from the culture medium.
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
Staining:
Wash the cells twice with cold PBS.
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
Transfer 100 µL of the cell suspension to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Conclusion
dTAG-47 is a highly effective and versatile tool for the targeted degradation of FKBP12F36V-tagged proteins in cell culture. The protocols outlined in this document provide a comprehensive guide for researchers to implement the dTAG technology in their studies. By enabling the acute and reversible depletion of specific proteins, dTAG-47 facilitates a deeper understanding of protein function, validation of drug targets, and the elucidation of complex cellular signaling networks. Careful optimization of experimental conditions, including dTAG-47 concentration and treatment duration, is crucial for achieving robust and reproducible results.
Application Notes and Protocols for Creating a dTAG-47 Inducible Cell Line
For Researchers, Scientists, and Drug Development Professionals The degradation tag (dTAG) technology offers a powerful and versatile method for rapid, selective, and reversible degradation of target proteins in living c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The degradation tag (dTAG) technology offers a powerful and versatile method for rapid, selective, and reversible degradation of target proteins in living cells and organisms.[1][2][3] This system provides a significant advantage over traditional genetic knockdown or knockout approaches by enabling precise temporal control over protein abundance, which is crucial for dissecting complex biological processes and validating drug targets.[1][2] This document provides detailed application notes and protocols for establishing a dTAG-47 inducible cell line.
Mechanism of Action
The dTAG system is a chemically-induced proximity platform that hijacks the cell's natural protein degradation machinery.[2][3] It consists of three key components:
A protein of interest (POI) fused to a mutant FKBP12 protein, FKBP12F36V, which serves as the "degron tag".[]
A dTAG molecule , such as dTAG-47, which is a heterobifunctional small molecule.[5][6][7]
An E3 ubiquitin ligase complex , which is endogenously expressed in the cell.[3][]
The dTAG-47 molecule acts as a molecular bridge, simultaneously binding to the FKBP12F36V tag on the fusion protein and an E3 ubiquitin ligase (specifically, Cereblon (CRBN)).[5] This induced proximity leads to the polyubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[3][] The dTAG molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[3]
Caption: The dTAG-47 system's mechanism of action.
Core Components
FKBP12F36V Degron Tag
The FKBP12F36V tag is a mutant version of the human FKBP12 protein with a single point mutation (F36V). This mutation creates a "hole" in the protein's binding pocket, allowing it to be bound with high selectivity by modified ligands, such as the one incorporated into dTAG-47, without affecting the wild-type FKBP12 protein.[1]
dTAG-47 Molecule
dTAG-47 is a heterobifunctional molecule composed of a ligand that selectively binds to FKBP12F36V, a linker, and a ligand that binds to the CRBN E3 ubiquitin ligase.[5][6][7]
There are two primary methods for expressing the FKBP12F36V-tagged protein of interest in your cell line of choice:
Lentiviral Transgene Expression: This method is relatively straightforward and allows for rapid generation of cell lines expressing the fusion protein. It is suitable for initial screening and proof-of-concept studies. However, it can lead to overexpression artifacts and may not be ideal for studying proteins whose function is sensitive to expression levels.[1]
CRISPR/Cas9-mediated Endogenous Knock-in: This is a more precise approach where the FKBP12F36V tag is inserted at the endogenous locus of the protein of interest.[1][10][11][12][13] This ensures that the fusion protein is expressed under the control of its native promoter and regulatory elements, providing a more physiologically relevant model.[10][11]
Important Considerations
Tag Placement: The FKBP12F36V tag can be fused to either the N- or C-terminus of the POI. The optimal placement should be determined empirically to ensure that the tag does not interfere with the protein's function, localization, or stability.[2]
Linker Selection: A flexible linker (e.g., a Gly-Ser linker) between the POI and the tag can help to minimize steric hindrance and maintain the proper folding and function of both the POI and the tag.
Clonality: It is crucial to isolate and characterize single-cell clones to ensure a homogenous population of cells with the desired modification.
Functional Validation: Before proceeding with degradation studies, it is essential to confirm that the tagged protein is functional and correctly localized within the cell.
dTAG-47 Titration: The optimal concentration of dTAG-47 should be determined for each cell line and target protein to achieve maximal degradation without causing off-target effects or toxicity.[5] A typical starting concentration is 500 nM.[5]
Experimental Protocols
Caption: General experimental workflow for creating a dTAG-inducible cell line.
Protocol 1: Lentiviral Expression of FKBP12F36V-tagged Protein
Vector Construction:
Obtain a lentiviral expression vector containing the FKBP12F36V tag. Plasmids for N- or C-terminal tagging are available from Addgene.[2][9]
Clone the cDNA of your protein of interest in-frame with the FKBP12F36V tag using standard molecular cloning techniques (e.g., restriction enzyme cloning or Gibson assembly).
Include a flexible linker sequence between your POI and the tag.
Verify the final construct by Sanger sequencing.
Lentivirus Production:
Co-transfect HEK293T cells with your lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
Concentrate the virus if necessary.
Cell Transduction:
Plate your target cells at the desired density.
Transduce the cells with the lentivirus at various multiplicities of infection (MOIs) in the presence of polybrene.
Replace the virus-containing medium with fresh medium after 12-24 hours.
Selection and Clonal Isolation:
Select for transduced cells using the appropriate antibiotic resistance marker encoded by the lentiviral vector.
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
Validation:
Expand the clones and confirm the expression of the full-length fusion protein by Western blot using antibodies against the POI and/or the tag (e.g., an HA tag if included in the construct).
Perform functional assays to ensure the tagged protein is active.
Protocol 2: CRISPR/Cas9-mediated Knock-in of FKBP12F36V
Design and Preparation:
sgRNA Design: Design and validate single guide RNAs (sgRNAs) that target the genomic locus of your POI near the start (for N-terminal tagging) or stop (for C-terminal tagging) codon.
Donor Template Design: Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (typically 500-1000 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.[10] Include a selectable marker if desired.
The use of recombinant adeno-associated virus (rAAV) for the delivery of a single-stranded DNA donor template can increase knock-in efficiency.[10][13]
Cell Transfection/Electroporation:
Co-deliver the Cas9 nuclease, sgRNA, and the donor template into your target cells. This can be achieved by transfecting plasmids or by electroporating a ribonucleoprotein (RNP) complex of Cas9 protein and synthetic sgRNA along with the donor plasmid.
Selection and Clonal Isolation:
Select for cells that have successfully integrated the donor template using the appropriate selection method.
Isolate single-cell clones.
Validation:
Genomic Validation: Screen for correctly targeted clones using PCR with primers flanking the insertion site, followed by Sanger sequencing to confirm the in-frame insertion of the tag.
Expression Validation: Confirm the expression of the endogenously tagged protein by Western blot. The protein should migrate at a higher molecular weight corresponding to the size of the tag.
Functional Validation: Perform relevant functional assays to ensure the functionality of the tagged protein.
Validation of Protein Degradation
Once a validated cell line is established, the inducible degradation of the target protein can be assessed.
Time-Course Experiment:
Plate the engineered cells and treat them with a predetermined concentration of dTAG-47 (e.g., 500 nM).
Harvest cell lysates at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after dTAG-47 addition.[5]
Analyze the protein levels by Western blot. Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]
Dose-Response Experiment:
Treat the cells with a range of dTAG-47 concentrations for a fixed period (determined from the time-course experiment).
Analyze the protein levels by Western blot to determine the concentration required for half-maximal degradation (DC50).
Parameter
Description
Typical Range
dTAG-47 Concentration
The concentration of dTAG-47 used to induce degradation.
100 - 500 nM
Time to Degradation
The time required to observe significant degradation of the target protein.
30 minutes to 8 hours
Degradation Efficiency (Dmax)
The maximum percentage of protein degradation achieved.
>90%
These values are target and cell-type dependent and should be empirically determined.[1][5]
By following these application notes and protocols, researchers can successfully generate and validate dTAG-47 inducible cell lines for precise and temporal control of protein abundance, enabling deeper insights into protein function and facilitating novel therapeutic strategies.
Selecting the Right Plasmid for FKBP12(F36V) Tagging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract The dTAG (degradation tag) system, which utilizes the mutant FKBP12(F36V) protein, is a powerful chemical biology tool for inducing rapid, selectiv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dTAG (degradation tag) system, which utilizes the mutant FKBP12(F36V) protein, is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This approach provides temporal control over protein abundance, offering advantages over traditional genetic knockout or knockdown methods. The core of this system is the fusion of the 12 kDa FKBP12(F36V) tag to a POI. The addition of a heterobifunctional dTAG molecule, such as dTAG-13 or dTAGV-1, recruits an E3 ubiquitin ligase (CRBN or VHL, respectively) to the fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The selection of an appropriate plasmid to express the FKBP12(F36V)-tagged protein is a critical first step for the successful implementation of the dTAG system. This document provides a comprehensive guide to selecting the right plasmid, along with detailed protocols for cloning, expression, and validation of protein degradation.
Mechanism of Action
The dTAG system is comprised of three key components:
The FKBP12(F36V) tag: A mutated form of the human FKBP12 protein with a phenylalanine-to-valine substitution at position 36. This "bump" mutation creates a pocket that allows for the highly specific binding of a synthetic ligand.
The dTAG Degrader: A heterobifunctional small molecule that contains a ligand that selectively binds to FKBP12(F36V) and another ligand that recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4]
The Endogenous Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation.
Upon introduction of the dTAG degrader, a ternary complex is formed between the FKBP12(F36V)-tagged POI, the degrader molecule, and the recruited E3 ligase.[3][4] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.[1] This process is rapid, with significant protein depletion often observed within an hour of treatment, and is reversible upon washout of the degrader.[5]
Caption: Mechanism of the dTAG system for targeted protein degradation.
Key Considerations for Plasmid Selection
Choosing the optimal plasmid vector is crucial for the success of dTAG-based experiments. Several factors should be considered, including the method of expression, the position of the tag, the choice of promoter, and the selection marker.
Expression Method: Exogenous vs. Endogenous
Exogenous Expression (Lentiviral/Transient): This method involves expressing the FKBP12(F36V)-POI fusion protein from a separate plasmid, typically delivered via lentivirus for stable integration or transient transfection for rapid, short-term studies.
Advantages: Technically simpler and faster to implement than CRISPR-based methods. Allows for expression levels to be modulated and is useful when it is unclear which terminus of the POI can be tagged without disrupting its function.
Disadvantages: Overexpression can lead to non-physiological artifacts. The expression is not under the control of the endogenous promoter.
Endogenous Tagging (CRISPR/Cas9): This method uses CRISPR/Cas9-mediated genome editing to insert the FKBP12(F36V) tag directly into the genomic locus of the POI.[3]
Advantages: The fusion protein is expressed at physiological levels under the control of its native promoter and regulatory elements, providing a more biologically relevant system.
Disadvantages: Technically more challenging and time-consuming, requiring the design and validation of guide RNAs and donor templates, followed by clone screening.
Fusion Tag Position: N- vs. C-terminus
The FKBP12(F36V) tag can be fused to either the N- or C-terminus of the POI. The optimal position depends on the specific protein and must be determined empirically to ensure that the tag does not interfere with the protein's folding, function, localization, or stability. It is recommended to consult the literature for any existing data on tagging the POI. If no information is available, it is advisable to test both N- and C-terminal fusions. Lentiviral expression plasmids are particularly useful for this initial screening.[2]
Promoter Selection
For exogenous expression systems, the choice of promoter will determine the expression level of the fusion protein.
Constitutive Promoters (e.g., CMV, PGK, EF1a): Provide continuous, high-level expression across a broad range of cell types.
Inducible Promoters (e.g., Tet-On/Tet-Off): Allow for temporal control over the expression of the fusion protein, which can be useful for studying toxic proteins or for time-course experiments.
Selection Marker
Most plasmids contain a selection marker (e.g., Puromycin, Blasticidin, Neomycin/G418) to enable the selection of cells that have successfully integrated the plasmid. The choice of marker will depend on the resistance markers already present in the target cell line. For CRISPR-mediated knock-in, using two different donor plasmids with different selection markers can help in screening for homozygous tagged clones.
Available Plasmid Systems
A variety of plasmids for FKBP12(F36V) tagging are available through repositories like Addgene. These plasmids are broadly categorized into lentiviral expression vectors and CRISPR/Cas9-mediated knock-in vectors.
Lentiviral Expression Plasmids
These plasmids are designed for the exogenous expression of FKBP12(F36V)-tagged proteins. Many are compatible with Gateway cloning for easy transfer of the gene of interest.
Plasmid Name
Addgene ID
Tag Position
Promoter
Selection Marker
Notes
pLEX_305-N-dTAG
91797
N-terminal
CMV
Puromycin
Gateway compatible, includes 2xHA tag.
pLEX_305-C-dTAG
91798
C-terminal
CMV
Puromycin
Gateway compatible, includes 2xHA tag.
pLenti PGK FKBP12(F36V)-GOI (Neo)
Varies
N-terminal
PGK
Neomycin (G418)
Example: #154294 for OGT.
CRISPR/Cas9 Knock-in Plasmids
These systems provide the necessary components for endogenous tagging of a POI. They typically include a donor plasmid containing the FKBP12(F36V) tag and a selection marker, flanked by microhomology arms for integration via Microhomology-Mediated End Joining (MMEJ).
Plasmid Name
Addgene ID
Tag Position
Selection Marker
Notes
pCRIS-PITChv2-Puro-dTAG (N-term)
91793
N-terminal
Puromycin
For MMEJ-based knock-in. Contains Puro-P2A-2xHA-FKBP12(F36V).
pCRIS-PITChv2-Puro-dTAG (C-term)
91794
C-terminal
Puromycin
For MMEJ-based knock-in. Contains FKBP12(F36V)-2xHA-P2A-Puro.
pCRIS-PITChv2-BSD-dTAG (N-term)
91795
N-terminal
Blasticidin
For MMEJ-based knock-in. Contains BSD-P2A-2xHA-FKBP12(F36V).
pCRIS-PITChv2-BSD-dTAG (C-term)
91796
C-terminal
Blasticidin
For MMEJ-based knock-in. Contains FKBP12(F36V)-2xHA-P2A-BSD.
Quantitative Performance Data
The efficiency and kinetics of degradation can vary depending on the target protein, its subcellular localization, and the specific dTAG degrader used. The following tables summarize representative quantitative data from published studies.
Table 4.1: Degradation Efficiency of Various FKBP12(F36V)-Tagged Proteins
Target Protein
Cell Line
dTAG Molecule
Concentration
Time
Degradation (%)
Reference
FKBP12(F36V)-Nluc
293FT
dTAG-13
100 nM
24h
>95%
Nabet et al., 2018
BRD4(short)-FKBP12(F36V)
MV4;11
dTAG-13
500 nM
1h
~75%
Nabet et al., 2018
HDAC1-FKBP12(F36V)
MV4;11
dTAG-13
500 nM
4h
>90%
Nabet et al., 2018
MYC-FKBP12(F36V)
MV4;11
dTAG-13
500 nM
4h
>90%
Nabet et al., 2018
FKBP12(F36V)-KRASG12V
NIH/3T3
dTAG-13
500 nM
4h
88.6%
Nabet et al., 2018
FKBP12(F36V)-KRASG12V
PATU-8902
dTAGV-1
500 nM
24h
>95%
Nabet et al., 2020
Table 4.2: Degradation Kinetics (DC50 and Dmax)
Target Protein
Cell Line
dTAG Molecule
DC50
Dmax
Reference
FKBP12(F36V)-Nluc
293FT
dTAG-13
~10 nM
>95%
Nabet et al., 2018
BRD4-FKBP12(F36V)
293T
dTAG-13
~25 nM
>90%
Nabet et al., 2018
Experimental Protocols
The following protocols provide a general framework for using the dTAG system. Optimization may be required for specific proteins and cell lines.
Protocol 1: Cloning a Gene of Interest into a Lentiviral dTAG Vector
This protocol describes cloning a gene of interest (GOI) into a Gateway-compatible lentiviral dTAG vector such as pLEX_305-N-dTAG or pLEX_305-C-dTAG.
Materials:
pENTR vector containing your GOI
pLEX_305-N-dTAG or pLEX_305-C-dTAG destination vector
Gateway LR Clonase II Enzyme Mix
TE buffer, pH 8.0
Stellar or similar competent E. coli
LB agar (B569324) plates with Ampicillin (100 µg/mL) and Chloramphenicol (25 µg/mL)
Plasmid miniprep kit
Procedure:
LR Recombination Reaction:
Set up the following reaction in a microcentrifuge tube:
pENTR-GOI vector: 100 ng
pLEX_305 destination vector: 150 ng
TE buffer, pH 8.0: to a final volume of 8 µL
Thaw the LR Clonase II Enzyme Mix on ice. Vortex briefly twice.
Add 2 µL of LR Clonase II to the reaction tube. Mix well by vortexing briefly.
Incubate the reaction at 25°C for 1 hour.
Add 1 µL of Proteinase K solution to terminate the reaction. Incubate at 37°C for 10 minutes.
Transformation:
Transform 1-2 µL of the LR reaction mixture into 50 µL of competent E. coli cells following the manufacturer's protocol.
Spread the transformation mixture on LB agar plates containing Ampicillin and Chloramphenicol.
Incubate overnight at 37°C.
Colony Selection and Plasmid Purification:
Pick several colonies and inoculate into LB medium with Ampicillin and Chloramphenicol.
Grow overnight at 37°C with shaking.
Isolate plasmid DNA using a miniprep kit.
Verification:
Verify the correct insertion of the GOI by restriction digest and/or Sanger sequencing.
Protocol 2: Lentivirus Production and Stable Cell Line Generation
Puromycin or other appropriate selection antibiotic
Procedure:
Transfection of HEK293T cells:
Day 1: Seed HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.
Day 2: Co-transfect the cells with the dTAG expression plasmid and packaging plasmids using your preferred transfection reagent.
Virus Harvest:
Day 4 (48h post-transfection): Harvest the virus-containing supernatant.
Centrifuge at 3000 rpm for 15 minutes at 4°C to pellet cell debris.
Filter the supernatant through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
Transduction of Target Cells:
Day 5: Seed your target cells.
Day 6: Transduce the cells with the lentiviral supernatant in the presence of Polybrene (4-8 µg/mL).
Selection of Stable Cells:
Day 8 (48h post-transduction): Begin selection by adding the appropriate antibiotic (e.g., Puromycin at 1-10 µg/mL, concentration to be determined by a kill curve) to the culture medium.
Maintain selection for 1-2 weeks, replacing the medium every 2-3 days, until a stable, resistant population of cells is established.
Validation:
Confirm the expression of the FKBP12(F36V)-tagged protein by Western blot using an antibody against the HA tag or the POI.
Protocol 3: Validation of Protein Degradation by Western Blot
Materials:
Stable cell line expressing the FKBP12(F36V)-POI
dTAG degrader (e.g., dTAG-13) stock solution in DMSO
DMSO (vehicle control)
Ice-cold PBS
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA or Bradford protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (anti-HA, anti-POI, anti-loading control like GAPDH or Tubulin)
HRP-conjugated secondary antibody
ECL substrate
Procedure:
Cell Treatment:
Seed the stable cells in 6-well plates.
Treat the cells with the desired concentration of dTAG degrader (e.g., 100-500 nM) or DMSO for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
Cell Lysis and Protein Quantification:
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
Determine the protein concentration of the supernatant.
Western Blotting:
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
Block the membrane for 1 hour at room temperature.
Incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again and visualize the bands using an ECL substrate and an imaging system.
Analysis:
Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of degradation.
Workflow and Decision Making
The following diagram outlines a logical workflow for selecting and implementing the appropriate FKBP12(F36V) tagging strategy.
Caption: Decision workflow for selecting a FKBP12(F36V) tagging plasmid.
Conclusion
The FKBP12(F36V)-dTAG system offers an unparalleled ability to rapidly and reversibly control the abundance of specific proteins in cells and in vivo. The careful selection of the plasmid vector is a foundational step for the successful application of this technology. By considering the experimental goals, the nature of the protein of interest, and the available resources, researchers can choose between exogenous lentiviral expression for speed and flexibility, or endogenous CRISPR-mediated tagging for physiological relevance. The plasmids and protocols outlined in this document provide a comprehensive resource for scientists and drug development professionals to effectively harness the power of the dTAG system for target validation and functional genomics.
Application Notes and Protocols for In Vivo Protein Degradation Studies Using dTAG-47
For Researchers, Scientists, and Drug Development Professionals Introduction The dTAG (degradation tag) technology offers a powerful and versatile method for rapid, selective, and reversible degradation of target protein...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) technology offers a powerful and versatile method for rapid, selective, and reversible degradation of target proteins in vitro and in vivo.[1][2] This system utilizes a heterobifunctional small molecule, a "dTAG," to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—and direct it towards a protein of interest. This is achieved by genetically tagging the target protein with a mutant form of the FKBP12 protein (FKBP12F36V). The dTAG molecule then acts as a bridge, bringing the tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3]
dTAG-47 is a specific dTAG molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to degrade FKBP12F36V-tagged proteins.[4][5] This application note provides a detailed overview of the dTAG-47 system, its mechanism of action, and protocols for its use in in vivo protein degradation studies. While in vivo data for dTAG-47 is emerging, this document also includes comparative data from other well-characterized dTAG molecules, such as dTAG-13 and dTAGv-1, to provide a broader context for experimental design.
Mechanism of Action
The dTAG-47-mediated protein degradation process involves the formation of a ternary complex between the FKBP12F36V-tagged protein of interest (POI), the dTAG-47 molecule, and the CRBN E3 ubiquitin ligase complex.[4][5] This proximity induces the transfer of ubiquitin molecules to the POI, marking it for recognition and degradation by the 26S proteasome.
Figure 1: Mechanism of dTAG-47 mediated protein degradation.
Data Presentation
Quantitative data from in vivo studies using dTAG molecules are summarized below. While specific pharmacokinetic and pharmacodynamic data for dTAG-47 in vivo are not extensively published, data from the closely related dTAG-13 and the VHL-recruiting dTAGv-1 provide valuable insights into the potential performance of the dTAG platform.
Table 1: Pharmacokinetic Properties of dTAG Molecules in Mice
Compound
Dose (mg/kg)
Route of Administration
Half-life (t½) (hours)
AUCinf (h*ng/mL)
Reference
dTAG-13
10
Intraperitoneal
2.41
6,140
dTAGv-1
10
Intraperitoneal
4.43
18,517
Table 2: In Vivo Efficacy of dTAG Molecules in Mouse Models
Compound
Animal Model
Target Protein
Dose and Schedule
Outcome
Reference
dTAG-13
Leukemia Xenograft (MV4;11 cells)
Luciferase-FKBP12F36V
25 mg/kg, intraperitoneal, daily
Significant reduction in bioluminescent signal 4 hours post-administration
Animal Models: The dTAG system can be applied to various mouse models, including xenografts with cell lines expressing the FKBP12F36V-tagged protein or genetically engineered mouse models (GEMMs) with the tag knocked into the endogenous locus of the protein of interest.[1][8]
dTAG-47 Formulation: Proper formulation is critical for in vivo efficacy and to minimize toxicity. While specific formulations for dTAG-47 are not detailed in the provided search results, a common formulation for other dTAG molecules like dTAG-13 involves dissolving the compound in a vehicle suitable for intraperitoneal (IP) or subcutaneous (SC) injection. A typical vehicle is a mixture of DMSO, Solutol, and saline.[1] It is crucial to perform formulation and tolerability studies for dTAG-47 before large-scale efficacy experiments.
Dosing and Administration: The optimal dose and route of administration for dTAG-47 need to be determined empirically for each animal model and target protein. Based on studies with dTAG-13, a starting point for intraperitoneal administration could be in the range of 25-50 mg/kg daily.[1] Pharmacokinetic and pharmacodynamic studies are essential to establish a dosing regimen that achieves the desired level and duration of protein degradation.
Protocol 1: In Vivo Degradation of a Tagged Protein in a Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of dTAG-47 in a subcutaneous or disseminated xenograft mouse model.
Figure 2: Experimental workflow for in vivo dTAG studies.
Materials:
Immunocompromised mice (e.g., NOD/SCID or NSG)
Tumor cells expressing the protein of interest tagged with FKBP12F36V
dTAG-47
Vehicle for dTAG-47 formulation (e.g., DMSO, Solutol, saline)
Calipers for tumor measurement
Standard laboratory equipment for animal handling, injections, and tissue collection
Procedure:
Cell Culture and Implantation:
Culture the cells expressing the POI-FKBP12F36V fusion protein under standard conditions.
Implant the cells into the mice. For subcutaneous models, inject cells into the flank. For disseminated models, inject cells intravenously.
Tumor Growth and Randomization:
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
Randomize mice into treatment and vehicle control groups.
dTAG-47 Administration:
Prepare the dTAG-47 formulation. A fresh preparation for each injection is recommended.
Administer dTAG-47 or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).
Monitoring:
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
Monitor the body weight and overall health of the mice daily.
Sample Collection and Analysis:
At the end of the study, or at predetermined time points, euthanize the mice and collect tumors and other relevant tissues.
Analyze the levels of the tagged protein in the collected samples by Western blot, immunohistochemistry (IHC), or other quantitative methods to confirm degradation.
Perform downstream analysis to assess the biological consequences of protein degradation (e.g., analysis of signaling pathways, apoptosis markers).
Protocol 2: Generation and Validation of a dTAG Knock-in Mouse Model
This protocol outlines the steps for creating and validating a genetically engineered mouse model where the FKBP12F36V tag is knocked into the endogenous locus of the target protein. This approach allows for the study of protein function under physiological expression levels.[8][9]
Procedure:
Design and Generation of Targeting Vector:
Design a targeting vector containing the FKBP12F36V coding sequence and homology arms flanking the insertion site at the C-terminus or N-terminus of the target gene.
Include a selection cassette (e.g., neomycin resistance) for selection of correctly targeted embryonic stem (ES) cells.
ES Cell Targeting and Clone Selection:
Electroporate the targeting vector into ES cells.
Select for correctly targeted ES cell clones using the selection marker and confirm the correct integration by PCR and Southern blotting.
Generation of Chimeric Mice:
Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.
Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells).
Germline Transmission and Colony Establishment:
Breed chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.
Establish a colony of heterozygous and homozygous dTAG knock-in mice.
Validation of the dTAG Knock-in Model:
Confirm the expression of the tagged protein in various tissues by Western blot or IHC using an antibody against the target protein or the FKBP12 tag.
Treat the knock-in mice with dTAG-47 and assess the degradation of the tagged protein in different organs at various time points.
Signaling Pathway Visualization
The dTAG system hijacks the endogenous ubiquitin-proteasome pathway. The key event is the dTAG-47-induced formation of a ternary complex.
Figure 3: Ternary complex formation in dTAG-47 action.
Conclusion
The dTAG-47 system provides a robust and versatile tool for the conditional degradation of specific proteins in vivo. This technology enables researchers to study the acute consequences of protein loss with high temporal resolution, offering significant advantages over traditional genetic knockout or knockdown approaches. While detailed in vivo pharmacokinetic and pharmacodynamic data for dTAG-47 are still emerging, the successful application of other dTAG molecules in various mouse models highlights the immense potential of this platform for target validation and for dissecting complex biological processes in a living organism. Careful experimental design, including appropriate formulation and dose-finding studies, is crucial for the successful implementation of dTAG-47 in in vivo research.
Application Notes and Protocols: Lentiviral Expression of FKBP12F36V for the dTAG System
Audience: Researchers, scientists, and drug development professionals. Introduction The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of inter...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[1][2][3] This technology offers temporal control over protein abundance, surmounting some limitations of genetic methods like CRISPR/Cas9 or RNAi, which can be slower and may lead to compensatory cellular responses.[1][4][5] The dTAG system relies on a heterobifunctional small molecule, such as dTAG-13, that bridges a target protein fused with the mutant FKBP12F36V tag to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][6][7][8]
Lentiviral vectors are a highly efficient vehicle for introducing the FKBP12F36V tag to a POI in a wide range of cell types, including both dividing and non-dividing cells. This document provides detailed protocols for the lentiviral expression of FKBP12F36V-tagged proteins for use in the dTAG system.
Principle of the dTAG System
The dTAG system consists of three key components:
The FKBP12F36V tag: A mutant of the FKBP12 protein that is selectively recognized by the dTAG molecule over its wild-type counterpart.[2][6] This tag is genetically fused to the N- or C-terminus of the protein of interest.
The dTAG molecule (e.g., dTAG-13): A heterobifunctional molecule that contains a ligand for FKBP12F36V and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][6][9]
The Ubiquitin-Proteasome System: The endogenous cellular machinery responsible for degrading ubiquitinated proteins.
Upon introduction of the dTAG molecule, a ternary complex is formed between the FKBP12F36V-POI, the dTAG molecule, and the E3 ligase.[6][7] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[6]
Visualization of the dTAG System and Experimental Workflow
Application Notes and Protocols for Determining Optimal dTAG-47 Concentration and Treatment Time
For Researchers, Scientists, and Drug Development Professionals Introduction The dTAG (degradation tag) technology offers a powerful strategy for inducing rapid and selective degradation of a protein of interest (POI).[1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) technology offers a powerful strategy for inducing rapid and selective degradation of a protein of interest (POI).[1][2][3] This system utilizes heterobifunctional small molecules, such as dTAG-47, to connect a target protein fused with a mutant FKBP12F36V tag to an E3 ubiquitin ligase, typically Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system.[1][4] This leads to the polyubiquitination and subsequent degradation of the POI.[4]
A key advantage of the dTAG system is its ability to provide temporal control over protein levels, offering a significant advantage over traditional genetic knockdown or knockout methods.[1][3] However, the efficiency of dTAG-47-mediated degradation is highly dependent on both its concentration and the duration of treatment. These parameters can vary significantly depending on the specific protein target and the cell line being used.[5] Therefore, empirical determination of the optimal dTAG-47 concentration and treatment time is a critical first step in any experiment utilizing this technology.
Insufficient concentration may lead to incomplete protein degradation, while excessive concentrations can induce the "hook effect," a phenomenon where the formation of the ternary complex (POI-dTAG-47-E3 ligase) is impaired, leading to reduced degradation efficiency.[5][6] This application note provides detailed protocols for determining the optimal dTAG-47 concentration and treatment time for your specific FKBP12F36V-tagged protein of interest.
Multi-well cell culture plates (e.g., 6-well or 12-well)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein quantification assay (e.g., BCA assay)
SDS-PAGE and Western blot reagents
Primary antibody against the protein of interest or the tag (e.g., HA-tag)
Loading control antibody (e.g., GAPDH, β-actin)
Secondary antibody (HRP-conjugated)
Chemiluminescence substrate
Procedure:
Cell Seeding:
Seed the cells expressing the FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
Incubate the cells overnight under standard culture conditions.
Preparation of dTAG-47 dilutions:
Prepare a 10 mM stock solution of dTAG-47 in DMSO. Store at -20°C.[7]
On the day of the experiment, prepare a series of dilutions of dTAG-47 in complete cell culture medium. A suggested concentration range is 0 nM (DMSO control), 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, and 3 µM.[8][9] It is important to keep the final DMSO concentration consistent across all wells and ideally below 0.1%.
Treatment:
Remove the old medium from the cells and replace it with the medium containing the different concentrations of dTAG-47.
Incubate the cells for a fixed period. Based on published data, a treatment time of 6 to 24 hours is a good starting point.[5] For this initial dose-response experiment, a 24-hour incubation is recommended.
Cell Lysis and Protein Quantification:
After incubation, wash the cells with ice-cold PBS.
Lyse the cells in lysis buffer.
Quantify the protein concentration of each lysate.
Western Blot Analysis:
Normalize the protein lysates to the same concentration.
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
Probe the membrane with the primary antibody against the target protein (or tag) and a loading control antibody.
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Data Presentation:
dTAG-47 Concentration
Protein Level (relative to DMSO control)
0 nM (DMSO)
100%
1 nM
10 nM
50 nM
100 nM
250 nM
500 nM
1 µM
3 µM
Protocol 2: Determining Optimal dTAG-47 Treatment Time (Time-Course Experiment)
This protocol is designed to determine the kinetics of protein degradation and identify the shortest time required to achieve maximal degradation.
Procedure:
Cell Seeding:
Seed cells as described in Protocol 1.
Treatment:
Based on the results from the dose-response experiment, treat the cells with the optimal concentration of dTAG-47.
Harvest the cells at different time points. A suggested time course is 0 hr (untreated control), 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.[5][10]
Cell Lysis, Protein Quantification, and Western Blot Analysis:
Follow the same procedure for cell lysis, protein quantification, and Western blot analysis as described in Protocol 1.
Data Presentation:
Treatment Time (at optimal dTAG-47 concentration)
Protein Level (relative to 0 hr)
0 hr
100%
30 min
1 hr
2 hrs
4 hrs
8 hrs
24 hrs
Data Analysis and Interpretation
Dose-Response: Quantify the band intensities from the Western blot and normalize them to the loading control. Plot the relative protein levels against the dTAG-47 concentration. The optimal concentration is typically the lowest concentration that achieves maximal protein degradation. From this plot, you can calculate the DC50 (the concentration that results in 50% degradation).
Time-Course: Quantify the band intensities and normalize them to the loading control. Plot the relative protein levels against the treatment time. This will reveal the degradation kinetics. The optimal treatment time is the earliest time point at which maximal degradation is observed. From this plot, you can calculate the T50 (the time required for 50% degradation).
Troubleshooting
Incomplete Degradation:
The FKBP12F36V tag may not be accessible. Consider tagging the other terminus of your protein.[11]
The protein may have a very long half-life. A longer treatment time may be necessary.
If you observe less degradation at higher concentrations, this is likely the hook effect.[5][6] Use a lower concentration of dTAG-47.
Toxicity:
Although dTAG molecules generally show low toxicity, it is advisable to check for cellular toxicity at the determined optimal concentration, especially for long-term experiments.[11]
Off-Target Effects:
While dTAG-47 is highly selective for FKBP12F36V, it's good practice to check for the degradation of known Cereblon neo-substrates (e.g., IKZF1, GSPT1) in your cell line, particularly if unexpected phenotypes are observed.[11]
Application Notes and Protocols for dTAG-47-Mediated Transient Protein Degradation
Audience: Researchers, scientists, and drug development professionals. Introduction: The dTAG system is a powerful chemical genetic tool for inducing rapid and selective degradation of a protein of interest (POI).
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The dTAG system is a powerful chemical genetic tool for inducing rapid and selective degradation of a protein of interest (POI). This technology utilizes a heterobifunctional small molecule, dTAG-47, to hijack the cell's natural protein disposal machinery. dTAG-47 facilitates the formation of a ternary complex between a target protein fused with a mutant FKBP12F36V tag and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This proximity induces the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1][2] This application note provides a detailed protocol for the transient expression of an FKBP12F36V-fusion protein and its subsequent degradation using dTAG-47.
The dTAG technology offers a significant advantage over traditional methods like RNAi or CRISPR-based gene knockout by enabling rapid, reversible, and tunable control over protein levels at a post-translational level.[4] This allows for the precise study of a protein's function by observing the immediate cellular consequences of its acute depletion.
Mechanism of Action:
The dTAG-47 molecule is comprised of a ligand that selectively binds to the mutant FKBP12F36V protein and another ligand that recruits the CRBN E3 ubiquitin ligase. When a protein of interest is expressed as a fusion with the FKBP12F36V tag, the addition of dTAG-47 orchestrates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the entire fusion protein.[1][2]
Figure 1: Mechanism of dTAG-47 mediated protein degradation.
Experimental Protocols
This section provides a general workflow and detailed protocols for transiently expressing an FKBP12F36V-tagged protein of interest and inducing its degradation with dTAG-47.
Experimental Workflow:
Figure 2: General experimental workflow for dTAG-47 studies.
Plasmid Construction
To utilize the dTAG system, the protein of interest (POI) must be fused to the FKBP12F36V tag. This can be achieved by cloning the coding sequence of the POI into a mammalian expression vector that contains the FKBP12F36V tag. Plasmids for expressing N- or C-terminally tagged proteins are available from resources like Addgene.
Transient Transfection Protocol
This protocol is optimized for a 6-well plate format. Adjust volumes and amounts accordingly for other plate formats.
Materials:
HEK293T cells (or other suitable cell line)
Complete growth medium (e.g., DMEM with 10% FBS)
Expression plasmid containing POI-FKBP12F36V
Transfection reagent (e.g., Lipofectamine 3000)
Opti-MEM I Reduced Serum Medium
Procedure:
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
Transfection Complex Preparation:
In a sterile tube, dilute 2.5 µg of the POI-FKBP12F36V expression plasmid in 125 µL of Opti-MEM.
In a separate sterile tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
Transfection: Add the DNA-lipid complex mixture dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.
dTAG-47 Treatment Protocol
Materials:
dTAG-47 (stock solution in DMSO, e.g., 10 mM)
Complete growth medium
Procedure:
dTAG-47 Dilution: Prepare a working solution of dTAG-47 in complete growth medium. The final concentration of dTAG-47 will need to be optimized for your specific protein and cell line, but a common starting range is 100-500 nM.[5] For a final concentration of 500 nM, dilute the 10 mM stock solution 1:20,000 in the growth medium.
Cell Treatment:
After 24-48 hours of transfection, remove the old medium from the cells.
Add the medium containing the desired concentration of dTAG-47 to the cells. For control wells, add medium containing the same concentration of DMSO.
Time Course: Incubate the cells for the desired amount of time. The kinetics of degradation can be very rapid, with significant degradation observed as early as 30 minutes to 1 hour for some proteins.[4][6] A time-course experiment (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) is recommended to determine the optimal degradation time for your protein of interest.[4]
Analysis of Protein Degradation (Western Blot)
Materials:
RIPA buffer
Protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels
PVDF membrane
Primary antibodies (against the POI or a tag on the fusion protein)
Secondary antibody (HRP-conjugated)
Chemiluminescent substrate
Procedure:
Cell Lysis:
Wash the cells with ice-cold PBS.
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing occasionally.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
Western Blotting:
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and probe with the appropriate primary and secondary antibodies.
Visualize the protein bands using a chemiluminescent substrate.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using the dTAG system.
Note: The efficiency and kinetics of degradation are highly dependent on the specific protein of interest, the cell line used, and the expression level of the fusion protein.[8] It is crucial to empirically determine the optimal conditions for each experimental system. The expression of the E3 ligase CRBN is essential for dTAG-47-mediated degradation.[7][8] For cell lines lacking CRBN expression, alternative dTAG molecules that recruit other E3 ligases, such as VHL, may be considered.[8][9]
Quantitative Analysis of Protein Degradation with dTAG-47: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The dTAG (degradation tag) system is a powerful and versatile chemical biology tool for inducing rapid and selective degradation of a protein o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful and versatile chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI). This technology utilizes a heterobifunctional small molecule, dTAG-47, to hijack the cell's natural protein disposal machinery. dTAG-47 facilitates the formation of a ternary complex between a target protein fused with the FKBP12F36V mutant tag and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the polyubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This targeted protein degradation approach offers significant advantages over traditional genetic methods like RNAi or CRISPR/Cas9, as it allows for immediate and reversible control over protein levels, enabling the study of acute protein loss.[3]
These application notes provide a comprehensive guide to the quantitative analysis of protein degradation using dTAG-47, including detailed experimental protocols and data presentation for effective interpretation of results.
Mechanism of Action
The dTAG-47 molecule is composed of a ligand that selectively binds to the mutant FKBP12F36V protein and another ligand that recruits the CRBN E3 ubiquitin ligase.[4] By fusing the FKBP12F36V tag to a protein of interest, dTAG-47 can effectively target it for degradation. The process is catalytic, with a single dTAG-47 molecule capable of inducing the degradation of multiple target protein molecules.
dTAG-47 Mechanism of Action
Quantitative Data Summary
The efficacy of dTAG-47 can be assessed by measuring the reduction in the target protein levels over time and at different concentrations. Below are tables summarizing typical quantitative data obtained from various studies.
Generation of FKBP12F36V Fusion Protein Cell Lines
To utilize the dTAG system, the protein of interest must be tagged with the FKBP12F36V mutant. This can be achieved through transient transfection, stable expression via lentiviral transduction, or by CRISPR/Cas9-mediated knock-in at the endogenous locus.[1] Addgene provides plasmid vectors for lentiviral expression and CRISPR-mediated knock-in of FKBP12F36V.
Workflow for Generating FKBP12(F36V) Fusion Cell Lines
Quantitative Western Blot Analysis
Objective: To quantify the dose- and time-dependent degradation of the FKBP12F36V-tagged protein of interest.
Materials:
FKBP12F36V-tagged cell line
dTAG-47 (stock solution in DMSO)
Cell culture medium
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against the protein of interest or the tag
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Protocol:
Cell Seeding: Seed the FKBP12F36V-tagged cells in appropriate culture plates and allow them to adhere overnight.
dTAG-47 Treatment:
Dose-Response: Treat the cells with a range of dTAG-47 concentrations (e.g., 0, 1, 10, 100, 500, 1000 nM) for a fixed time (e.g., 24 hours).
Time-Course: Treat the cells with a fixed concentration of dTAG-47 (e.g., 500 nM) and harvest at different time points (e.g., 0, 0.5, 1, 2, 6, 24 hours).[2]
Cell Lysis:
Wash the cells with ice-cold PBS.
Add ice-cold lysis buffer and scrape the cells.
Incubate on ice for 30 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
SDS-PAGE and Western Blotting:
Load equal amounts of protein per lane on an SDS-PAGE gel.
Run the gel to separate the proteins by size.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate with the primary antibody overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Detection and Analysis:
Add the chemiluminescent substrate and capture the signal using an imaging system.
Quantify the band intensities using image analysis software (e.g., ImageJ).
Normalize the intensity of the target protein band to the loading control band.
Calculate the percentage of degradation relative to the vehicle-treated control (0 nM dTAG-47 or 0-hour time point).
Mass Spectrometry-Based Proteomics
Objective: To assess the selectivity of dTAG-47-mediated degradation and identify potential off-target effects on a proteome-wide scale.
Protocol Outline:
Experimental Design:
Prepare triplicate samples of FKBP12F36V-tagged cells treated with dTAG-47 (e.g., 500 nM for 4 hours) and a vehicle control (DMSO).
Sample Preparation for Mass Spectrometry:
Lyse the cells and quantify the protein concentration.
Perform in-solution or in-gel digestion of proteins into peptides (typically using trypsin).
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
Combine the labeled peptide samples.
LC-MS/MS Analysis:
Separate the peptides by liquid chromatography (LC).
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.
Data Analysis:
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
Perform statistical analysis to identify proteins with significantly altered abundance in dTAG-47-treated samples compared to the control.
The primary target should be the most significantly downregulated protein. The absence of other significantly downregulated proteins indicates high selectivity.[8]
Cell Viability Assay
Objective: To determine the effect of target protein degradation on cell proliferation and viability.
Materials:
FKBP12F36V-tagged cell line
dTAG-47
Cell culture medium
96-well plates
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
Plate reader
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
dTAG-47 Treatment: Add a range of dTAG-47 concentrations to the wells.
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
Viability Measurement:
Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time.
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
Data Analysis:
Normalize the data to the vehicle-treated control wells.
Plot the cell viability as a percentage of the control against the log of the dTAG-47 concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The dTAG-47 system provides a robust and efficient method for the quantitative analysis of acute protein loss. By following the detailed protocols outlined in these application notes, researchers can accurately quantify the degradation of their protein of interest, assess the selectivity of the system, and investigate the functional consequences of protein depletion. The ability to induce rapid and reversible protein degradation makes dTAG-47 an invaluable tool for target validation and the elucidation of complex biological pathways in drug discovery and development.
troubleshooting incomplete protein degradation with dTAG-47
Welcome to the technical support center for dTAG-47. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for dTAG-47. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete protein degradation when using the dTAG system.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-47 and how does it work?
dTAG-47 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It functions by inducing the selective degradation of proteins that have been tagged with the mutant FKBP12F36V protein. dTAG-47 forms a ternary complex between the FKBP12F36V-tagged protein of interest and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][3]
Q2: My FKBP12F36V-tagged protein is not degrading after dTAG-47 treatment. What are the initial checks I should perform?
When encountering a lack of degradation, it is crucial to first verify the core components of the dTAG system:
Confirm the expression and integrity of the FKBP12F36V-tagged protein: Use Western blotting to confirm that your protein of interest is successfully tagged and expressed at detectable levels. An antibody against the FKBP12 tag can be used for this purpose.[4][5]
Verify the expression of Cereblon (CRBN) in your cell line: dTAG-47 relies on the presence of CRBN to mediate degradation.[6] If your cell line has low or no CRBN expression, dTAG-47 will be ineffective.[6][7][8]
Check the viability of your cells: Ensure that the dTAG-47 concentration and treatment time are not causing significant cell death, which could affect the cellular machinery required for protein degradation.
Q3: What is the optimal concentration and incubation time for dTAG-47?
The optimal concentration and incubation time for dTAG-47 are highly dependent on the specific protein of interest and the cell line being used.[9]
Concentration: A good starting point is to perform a dose-response experiment ranging from 1 nM to 10 µM. Typically, concentrations between 100 nM and 1 µM are effective.[10]
Incubation Time: Degradation can be observed in as little as 30 minutes for some proteins, while others may require 24 hours or longer for maximal degradation.[9] A time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is recommended to determine the optimal degradation window.
Q4: What is the "hook effect" in the context of dTAG-47?
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where degradation efficiency decreases at very high concentrations.[1][11] This occurs because at excessive concentrations, dTAG-47 can independently bind to the FKBP12F36V-tagged protein and CRBN, preventing the formation of the productive ternary complex required for ubiquitination. If you observe reduced degradation at higher concentrations, you are likely experiencing the hook effect.
Troubleshooting Incomplete Protein Degradation
If you are experiencing incomplete or inefficient degradation of your FKBP12F36V-tagged protein with dTAG-47, follow this troubleshooting guide.
Problem 1: No or minimal degradation observed.
Possible Cause
Troubleshooting Step
Incorrectly tagged or non-expressed fusion protein
Verify the expression of the full-length FKBP12F36V-tagged protein via Western blot using an antibody against the tag or the protein of interest. Confirm the correct sequence of your construct.
Low or absent CRBN expression in the cell line
Check the expression level of CRBN in your cell line by Western blot or qPCR. If CRBN levels are low, consider using a cell line with higher CRBN expression or using a dTAG molecule that recruits a different E3 ligase, such as dTAGv-1 which recruits von Hippel-Lindau (VHL).[12]
Suboptimal dTAG-47 concentration
Perform a dose-response experiment with a wide range of dTAG-47 concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration.
Suboptimal incubation time
Conduct a time-course experiment (e.g., 0 to 24 hours) to determine the kinetics of degradation for your specific protein.
Compromised dTAG-47 activity
Ensure proper storage of dTAG-47 at -20°C and protect from light. Prepare fresh stock solutions in DMSO.
Proteasome inhibition
Co-treat with a proteasome inhibitor (e.g., MG132) as a negative control. If degradation is still observed, the protein loss may be due to other cellular processes.
Problem 2: Partial or inconsistent degradation.
Possible Cause
Troubleshooting Step
"Hook effect" due to high dTAG-47 concentration
Titrate down the concentration of dTAG-47. A bell-shaped dose-response curve is indicative of the hook effect.[1][11]
High target protein expression levels
If the tagged protein is highly overexpressed, the cellular degradation machinery may become saturated. Consider using a weaker promoter or a cell line with lower expression levels.
Poor cell health
Ensure cells are healthy and not overgrown before and during treatment. Cell stress can impact the ubiquitin-proteasome system.
Protein localization
Confirm that your tagged protein and CRBN are in the same subcellular compartment, allowing for the formation of the ternary complex.
Data Presentation
Table 1: Example Dose-Response of dTAG-47 on FKBP12F36V-Target Protein
dTAG-47 Concentration
% Target Protein Remaining (Relative to DMSO control)
1 nM
95%
10 nM
70%
100 nM
20%
500 nM
10%
1 µM
15% (Potential "Hook Effect")
10 µM
40% ("Hook Effect")
Table 2: Example Time-Course of Degradation with 500 nM dTAG-47
Incubation Time (hours)
% Target Protein Remaining (Relative to 0h)
0
100%
2
60%
4
30%
8
15%
16
10%
24
10%
Experimental Protocols
Protocol 1: Dose-Response Experiment for dTAG-47
Cell Seeding: Seed your cells expressing the FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
dTAG-47 Preparation: Prepare a 10 mM stock solution of dTAG-47 in DMSO. From this stock, prepare a serial dilution of dTAG-47 in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of dTAG-47.
Incubation: Incubate the cells for a predetermined time (e.g., 8 hours, based on preliminary experiments or literature).
Cell Lysis and Analysis: Wash the cells with PBS, then lyse them in an appropriate lysis buffer. Analyze the protein levels by Western blotting.
Protocol 2: Time-Course Experiment for dTAG-47
Cell Seeding: Seed cells as described in the dose-response protocol.
dTAG-47 Preparation: Prepare a working solution of dTAG-47 in culture medium at the optimal concentration determined from the dose-response experiment (e.g., 500 nM).
Treatment: Treat the cells with the dTAG-47 solution.
Incubation and Harvesting: Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, and 24 hours) post-treatment.
Cell Lysis and Analysis: Lyse the cells at each time point and analyze the target protein levels by Western blotting.
Visualizations
Caption: Mechanism of action for dTAG-47-mediated protein degradation.
Caption: Troubleshooting workflow for incomplete dTAG-47 degradation.
Welcome to the technical support center for the dTAG-47 protein degradation system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of dT...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the dTAG-47 protein degradation system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of dTAG-47 and, critically, how to assess and interpret its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-47 and how does it work?
A1: dTAG-47 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The dTAG system requires the protein of interest (POI) to be expressed as a fusion with a mutant FKBP12F36V tag. dTAG-47 has two key ligands: one that selectively binds to the FKBP12F36V tag on your POI, and another that binds to the E3 ubiquitin ligase Cereblon (CRBN). By bringing the POI and CRBN into close proximity, dTAG-47 facilitates the ubiquitination of the POI, marking it for rapid and efficient degradation by the proteasome.
Q2: How specific is dTAG-47? What are the potential off-target effects?
A2: The dTAG system is designed for high specificity, as dTAG-47 preferentially binds to the mutant FKBP12F36V tag over the wild-type FKBP12 protein. However, like all small molecules, off-target effects are possible and must be experimentally assessed. Potential off-target effects can arise from two main sources:
CRBN-mediated off-targets : The ligand that recruits CRBN is derived from thalidomide-like molecules, which are known to induce the degradation of endogenous proteins, particularly a class of zinc-finger (ZF) transcription factors. Therefore, treatment with dTAG-47 could lead to the unintended degradation of some ZF proteins.
Target-independent effects : At high concentrations, the molecule itself might have pharmacological effects unrelated to protein degradation.
It is crucial to perform unbiased proteomics to identify any unintended protein degradation in your specific cellular context.
Q3: What are the essential experimental controls for an off-target assessment study?
A3: To ensure the rigor of your findings, several controls are essential:
Vehicle Control (e.g., DMSO): This is the baseline for your experiment and controls for any effects of the solvent used to dissolve dTAG-47.
Negative Control Compound (dTAG-47-NEG): This is a critical control. dTAG-47-NEG is an analog or diastereomer of dTAG-47 that is engineered to not bind to CRBN. This control helps distinguish between off-target effects caused by the CRBN-mediated degradation mechanism versus other pharmacological effects of the molecule.
Parental Cell Line: Use the cell line that does not express the FKBP12F36V-tagged protein. This helps identify any effects of dTAG-47 that are independent of your tagged target protein.
Q4: Should I use transcriptomics (e.g., RNA-seq) to assess off-target effects?
A4: While PROTACs primarily act at the protein level, transcriptomics can be a useful secondary analysis. It can help differentiate between direct protein degradation and downstream transcriptional changes that occur as a consequence of your target protein's degradation. However, the most direct and crucial method for assessing off-target degradation is mass spectrometry-based proteomics.
Troubleshooting Guide
Issue 1: My FKBP12F36V-tagged protein is not degrading upon dTAG-47 treatment.
Potential Cause
Troubleshooting Steps
Incorrect dTAG-47 Concentration
Perform a dose-response experiment to determine the optimal concentration. Degradation can be subject to the "hook effect," where concentrations that are too high can inhibit the formation of the key ternary complex.
Insufficient Treatment Time
Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to find the optimal degradation window for your target protein.
Problem with the Fusion Protein
- Confirm expression of the FKBP12F36V-tagged protein via Western blot.- Ensure the FKBP12F36V tag is properly folded and accessible. The location of the tag (N- or C-terminus) can impact both protein function and degradation efficiency.
Cellular Machinery Issues
- Confirm that your cell line expresses sufficient levels of CRBN.- To verify that the proteasome pathway is active, you can co-treat with a proteasome inhibitor (e.g., MG132). This should "rescue" your protein from degradation.
Issue 2: I'm observing unexpected cellular toxicity or phenotypes.
Potential Cause
Troubleshooting Steps
Off-Target Protein Degradation
This is a primary concern. Perform a global proteomics experiment to identify unintended protein degradation that may be responsible for the toxicity. Compare the proteome of cells treated with dTAG-47 to those treated with the negative control, dTAG-47-NEG.
High dTAG-47 Concentration
Determine the cytotoxic concentration with a cell viability assay (e.g., MTT or CellTiter-Glo). Use the lowest effective concentration that achieves robust on-target degradation.
**
Troubleshooting
Technical Support Center: Optimizing dTAG-47 Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of dTAG-47 in different ce...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of dTAG-47 in different cell lines.
Introduction to dTAG-47
dTAG-47 is a heterobifunctional molecule that induces the degradation of target proteins tagged with the FKBP12F36V mutant. It functions by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The efficiency of dTAG-47-mediated degradation can vary significantly between different cell lines and target proteins. This guide provides insights and practical advice to address common challenges encountered during experiments.
Troubleshooting Guide
Encountering suboptimal results is a common aspect of experimental biology. This section provides a structured approach to troubleshooting dTAG-47 experiments.
Issue
Potential Cause
Recommended Solution
No or weak degradation of the target protein
1. Low CRBN expression in the cell line: dTAG-47 relies on the endogenous CRBN E3 ligase for its activity.[3] Cell lines with low CRBN expression will exhibit poor degradation.
- Quantify CRBN expression: Perform Western blot or qPCR to determine the CRBN protein or mRNA levels in your cell line of interest. The Human Protein Atlas is a valuable resource for checking the expression of CRBN across various cell lines.[4][5][6] - Select a different cell line: If possible, switch to a cell line known to have higher CRBN expression. - Consider a VHL-recruiting dTAG molecule: If your target is not efficiently degraded by the CRBN-recruiting dTAG-47, consider using a dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ligase, such as dTAGV-1.[7][8] Some proteins show a preference for degradation via one E3 ligase over the other.[9]
2. Suboptimal dTAG-47 concentration: Both too low and too high concentrations of dTAG-47 can lead to inefficient degradation.
- Perform a dose-response experiment: Test a wide range of dTAG-47 concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific target and cell line.[10][11]
3. Inappropriate incubation time: The kinetics of protein degradation can vary depending on the target protein's turnover rate and the cellular context.[9]
- Conduct a time-course experiment: Treat your cells with an optimal concentration of dTAG-47 and harvest them at different time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to identify the time point of maximal degradation.[12]
4. Issues with the FKBP12F36V tag: The position (N- or C-terminus) or the presence of the tag might interfere with the protein's folding, stability, or accessibility for ternary complex formation.
- Test both N- and C-terminal fusions: If you are expressing the tagged protein exogenously, it is advisable to test both N- and C-terminal fusions to determine which one is better tolerated and more efficiently degraded.[3]
"Hook effect" observed (degradation efficiency decreases at high dTAG-47 concentrations)
Formation of non-productive binary complexes: At high concentrations, dTAG-47 can independently bind to the FKBP12F36V-tagged protein and CRBN, preventing the formation of the productive ternary complex required for degradation.[3][13]
- Titrate to lower concentrations: The solution to the hook effect is to use a lower concentration of dTAG-47. A detailed dose-response curve will help identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.[13]
Cell toxicity observed after dTAG-47 treatment
1. Off-target effects of the dTAG molecule: Although designed to be specific, high concentrations or prolonged exposure might lead to off-target effects.
- Perform a toxicity assay: Treat the parental (non-tagged) cell line with a range of dTAG-47 concentrations to assess its intrinsic toxicity. - Use the lowest effective concentration: Once the optimal degradation concentration is determined, use the lowest possible concentration that achieves the desired level of degradation to minimize potential off-target effects.
2. On-target toxicity due to depletion of an essential protein: The observed toxicity might be a direct consequence of degrading your protein of interest.
- Perform a rescue experiment: To confirm that the toxicity is due to the degradation of your target protein, you can try to rescue the phenotype by exogenously expressing a non-tagged version of your protein.
Quantitative Data Summary
The following tables summarize the reported efficiency of dTAG-47 and the VHL-recruiting alternative, dTAGV-1, in various cell lines. Note that the efficiency is highly dependent on the specific fusion protein being targeted.
Table 1: dTAG-47 (CRBN-recruiting) Efficiency in Different Cell Lines
Protocol 1: Dose-Response Analysis of dTAG-47 by Western Blot
This protocol outlines the steps to determine the optimal concentration of dTAG-47 for degrading a target protein.
Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvest.
dTAG-47 Treatment: The following day, prepare serial dilutions of dTAG-47 in fresh culture medium. It is recommended to test a broad range of concentrations, for example, from 1 nM to 10 µM, including a vehicle control (e.g., DMSO). Replace the existing medium with the medium containing the different concentrations of dTAG-47.
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24 hours). This time can be optimized in a subsequent time-course experiment.
Cell Lysis:
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
Protein Quantification:
Transfer the supernatant to a new tube.
Determine the protein concentration of each lysate using a standard method like the BCA assay.
Western Blot Analysis:
Normalize the protein concentrations for all samples.
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
Load equal amounts of protein per lane on an SDS-PAGE gel.
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane and probe with primary antibodies against your protein of interest and a loading control (e.g., GAPDH, β-actin).
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the dTAG-47 concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
Mandatory Visualizations
dTAG-47 Mechanism of Action
Caption: The mechanism of action of dTAG-47, illustrating the formation of a ternary complex, subsequent ubiquitination, and proteasomal degradation of the target protein.
Experimental Workflow for dTAG-47 Optimization
Caption: A streamlined experimental workflow for optimizing dTAG-47 mediated protein degradation.
Troubleshooting Logic for dTAG-47 Experiments
Caption: A logical troubleshooting guide to diagnose and resolve common issues encountered during dTAG-47 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for dTAG-47?
A1: A good starting point for most cell lines is 100-500 nM.[3][9] However, it is crucial to perform a dose-response experiment for your specific cell line and target protein to determine the optimal concentration, as efficiency can vary significantly.
Q2: How quickly can I expect to see degradation with dTAG-47?
A2: The kinetics of degradation are target-dependent. Some proteins can be significantly degraded within 30 minutes to 2 hours, while others may require longer incubation times of up to 24 hours or more.[9] A time-course experiment is the best way to determine the optimal degradation time for your protein of interest.
Q3: Does dTAG-47 work in all cell lines?
A3: The efficiency of dTAG-47 is highly dependent on the expression level of the E3 ligase CRBN in the specific cell line.[3] Cell lines with low or no CRBN expression will not support dTAG-47-mediated degradation. In such cases, a dTAG molecule that recruits a different E3 ligase, like the VHL-recruiting dTAGV-1, may be a suitable alternative.[7]
Q4: Can I use dTAG-47 for in vivo experiments?
A4: Yes, the dTAG system, including molecules like dTAG-13 which is similar to dTAG-47, has been successfully used for in vivo studies to achieve rapid and reversible protein degradation.[3]
Q5: What should I do if I suspect my tagged protein is not functional?
A5: It is important to validate the function of your FKBP12F36V-tagged protein. You can perform functional assays to compare the activity of the tagged protein to the endogenous, untagged protein. If the tag appears to disrupt function, consider switching the tag to the other terminus (N- vs. C-terminus) or using a different linker between the tag and your protein.[3]
This center provides researchers, scientists, and drug development professionals with essential information for using dTAG-47, focusing on troubleshooting toxicity and cell viability assays. Frequently Asked Questions (F...
Author: BenchChem Technical Support Team. Date: December 2025
This center provides researchers, scientists, and drug development professionals with essential information for using dTAG-47, focusing on troubleshooting toxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-47 and how does it work?
A1: dTAG-47 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It works by hijacking the cell's natural protein disposal system. dTAG-47 selectively binds to a mutated FKBP12 protein (specifically the F36V variant), which must be fused to your protein of interest (POI). Simultaneously, it recruits an E3 ubiquitin ligase called cereblon (CRBN). This proximity induces the ubiquitination of the FKBP12(F36V)-POI fusion, marking it for degradation by the proteasome.[1] This system allows for rapid, reversible, and highly specific depletion of a target protein.[1][2]
Q2: What is the expected toxicity of dTAG-47 on its own?
A2: dTAG-47 is designed to be selective for the mutant FKBP12(F36V) tag and generally exhibits low toxicity to parental cells that do not express this tag.[3] However, it is always recommended to perform a dose-response experiment on your specific parental cell line to establish a non-toxic working concentration range.[3] Some studies have noted minimal to no impact on cell growth at effective degradation concentrations.[4]
Q3: What is a typical working concentration for dTAG-47?
A3: The effective concentration of dTAG-47 is cell-line and target-dependent but typically falls within the nanomolar range. Degradation of target proteins has been observed at concentrations as low as 100 nM.[5] A common starting point for dose-response experiments is to test a range from 1 nM to 1000 nM.[4][5]
Q4: How long should I treat my cells with dTAG-47?
A4: dTAG-47 induces rapid degradation, with effects often visible within hours. The optimal treatment time depends on the turnover rate of your target protein and the desired experimental endpoint. Time course experiments are recommended, typically starting from 0.5, 1, 2, 6, 8, and 24 hours post-treatment to identify the point of maximal degradation.[6]
Q5: Which cell viability assay is recommended for use with dTAG-47?
A5: Standard colorimetric or luminescence-based assays are suitable. Common choices include MTS, MTT, or CellTiter-Glo® assays. The best choice depends on your specific experimental setup, cell type, and available equipment. It is crucial to include proper controls, such as vehicle-only (e.g., DMSO) and parental cells (without the FKBP12(F36V) tag), to accurately assess any compound-specific effects on cell viability versus the intended effects of target protein degradation.
Data Summary: dTAG-47 Effect on Cell Viability
The following table summarizes representative data on the effect of dTAG-47 on the viability of various human cell lines that do not express an FKBP12(F36V)-tagged protein. This data serves as a general guideline for expected baseline toxicity.
Little to no toxicity observed in evaluated cell lines.[3]
Note: This data is illustrative. Researchers should always perform their own dose-response cytotoxicity studies in their specific cell models.
Troubleshooting Guides
Issue 1: High background toxicity observed in parental cells.
Question: I'm seeing a significant decrease in cell viability in my parental cell line (not expressing the FKBP12(F36V) tag) after treatment with dTAG-47. What could be the cause?
Answer:
Solvent Toxicity: Ensure the final concentration of your vehicle (typically DMSO) is consistent across all wells and is at a non-toxic level for your cells (usually ≤ 0.1%).
Compound Purity: Verify the purity of your dTAG-47 stock. Impurities from synthesis could contribute to off-target toxicity.
Cell Line Sensitivity: Your specific cell line may be unusually sensitive to the compound. Perform a careful dose-response curve starting from very low concentrations (e.g., 0.1 nM) to identify a truly non-toxic range.
Off-Target Effects: While designed for specificity, high concentrations of any small molecule can lead to off-target effects.[7] Try lowering the concentration to the minimum required for effective degradation of your target protein.
Issue 2: Inconsistent or non-reproducible cell viability results.
Question: My cell viability assay results are highly variable between experiments. How can I improve reproducibility?
Answer:
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in starting cell number will lead to large differences in final readout.
Assay Timing: Perform the viability assay at a consistent time point after dTAG-47 treatment.
Reagent Preparation: Prepare fresh dilutions of dTAG-47 from a concentrated stock for each experiment to avoid degradation of the compound.
Edge Effects: "Edge effects" in multi-well plates can cause variability. Ensure proper humidification in the incubator and consider leaving the outer wells empty or filling them with sterile PBS.
Assay Linearity: Confirm that your cell number falls within the linear range of your chosen viability assay. Too many or too few cells can lead to inaccurate readings.
Issue 3: No change in cell viability despite confirmed protein degradation.
Question: Western blot analysis confirms my target protein is degraded, but I don't see the expected effect on cell viability. What does this mean?
Answer:
Biological Redundancy: The cell may have compensatory pathways that mitigate the loss of your target protein, thus showing no immediate impact on viability.
Insufficient Treatment Duration: The phenotypic effect (e.g., apoptosis, growth arrest) may require a longer duration than the time needed for initial protein degradation. Consider extending your treatment time course (e.g., 48, 72, 96 hours).
Assay Sensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. Consider using an orthogonal assay that measures a different aspect of cell health, such as apoptosis (e.g., Caspase-Glo®) or cytotoxicity (e.g., LDH release).
Target Validation: This result could be biologically significant, suggesting that depleting this specific protein does not, by itself, impact cell viability under the tested conditions.
Experimental Protocols & Visualizations
Protocol: MTS Cell Viability Assay
This protocol outlines a standard procedure for assessing cell viability following dTAG-47 treatment using an MTS-based assay.
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of dTAG-47 in culture medium. Remove the old medium from the cells and add the medium containing dTAG-47 or vehicle control.
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
MTS Reagent Addition: Approximately 1-4 hours before the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
Final Incubation: Return the plate to the incubator for 1-4 hours to allow for the conversion of the MTS tetrazolium salt into formazan (B1609692).
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (from wells with medium only).
Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Visualizations
Caption: Mechanism of Action for dTAG-47 targeted protein degradation.
Caption: Experimental workflow for a dTAG-47 cell viability assay.
Technical Support Center: FKBP12-F36V Fusion Protein Expression
Welcome to the technical support center for the expression of FKBP12-F36V fusion proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance f...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the expression of FKBP12-F36V fusion proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the expression and purification of these specialized fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is FKBP12 and what is its primary cellular function?
FKBP12 (FK506-Binding Protein 12) is a small, highly conserved protein that functions as a peptidyl-prolyl isomerase (PPIase), an enzyme that helps in the proper folding of other proteins by catalyzing the cis-trans isomerization of proline residues.[1][2] Beyond this enzymatic role, FKBP12 is a key regulator in several critical signaling pathways. It interacts with and modulates the activity of intracellular calcium release channels, the transforming growth factor-β (TGF-β) type I receptor, and is famously known for forming complexes with the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[1][3][4][5] The FKBP12-rapamycin complex specifically inhibits the mTOR pathway, which is central to regulating cell growth and proliferation.[1][6]
Q2: What is the significance of the F36V mutation in FKBP12?
The F36V mutation involves replacing the phenylalanine (F) at position 36 with a valine (V). This substitution creates a new hydrophobic pocket in the ligand-binding site of the FKBP12 protein.[7][8] This engineered pocket does not exist in the wild-type protein, allowing the F36V mutant to bind to synthetic, "bumped" ligands (such as Shield-1 or dTAG molecules) with high specificity and affinity.[9][10] Wild-type FKBP12 in the cell cannot bind these synthetic ligands, making the F36V mutant an orthogonal system for targeted protein control.[7][9]
Q3: Why are FKBP12-F36V fusion proteins used in research?
The FKBP12-F36V domain is widely used as a "destabilizing domain" (DD) or a "degradation tag" (dTAG) in chemical genetics.[11][12] When fused to a protein of interest, the FKBP12-F36V domain can render the entire fusion protein unstable, leading to its rapid degradation by the proteasome.[10][13] The addition of a specific, cell-permeable synthetic ligand (like Shield-1 or dTAG-13) binds to the F36V domain, stabilizing it and rescuing the entire fusion protein from degradation.[9][10][12] This system provides a powerful "on-off" switch to control the intracellular levels of a specific protein rapidly, reversibly, and in a dose-dependent manner, allowing researchers to study protein function with high temporal resolution.[13][14]
Q4: What are the common expression systems used for FKBP12-F36V fusion proteins?
The choice of expression system depends on the downstream application.
E. coli : This is the most common system for producing large quantities of the FKBP12-F36V fusion protein for biochemical assays, structural studies, or antibody production. It is cost-effective and allows for high yields, though insolubility can be a challenge.
Mammalian Cells : For studying the function of the fusion protein in a native cellular context (e.g., regulating a signaling pathway), mammalian expression systems (like HEK293T or NIH3T3 cells) are required.[9][15] These systems ensure proper protein folding, post-translational modifications, and correct subcellular localization. Lentiviral or retroviral vectors are often used to create stable cell lines expressing the fusion protein.[9]
Troubleshooting Guide
Expression of FKBP12-F36V fusion proteins can be challenging. The table below outlines common issues, their potential causes, and recommended solutions to guide your troubleshooting efforts.
Table 1: Troubleshooting Common Issues with FKBP12-F36V Expression
Problem
Possible Cause
Recommended Solution
Low or No Protein Expression
Codon Bias: The codons in the fusion protein's gene are not optimal for the expression host (e.g., E. coli).
Synthesize the gene with codons optimized for your expression host.
Protein Toxicity: The fusion protein is toxic to the host cells, leading to slow growth or cell death after induction.
- Lower the induction temperature (e.g., 16-25°C).- Reduce the concentration of the inducing agent (e.g., IPTG).- Use a vector with a weaker or more tightly regulated promoter.
Inefficient Transcription/Translation: Issues with the promoter, ribosome binding site, or mRNA stability.
- Sequence the plasmid to verify the integrity of the expression cassette.- Subclone into a different expression vector with a proven high-yield promoter.
Plasmid Instability: The plasmid carrying the fusion gene is being lost during cell division.
Ensure the appropriate antibiotic is present in the growth media at all times.
Protein is Insoluble (Inclusion Bodies)
High Expression Rate: Overexpression at high temperatures (e.g., 37°C) can overwhelm the cell's folding machinery.
- Lower the post-induction temperature to 16-25°C to slow down expression and promote proper folding.
Improper Folding: The fusion partner or the FKBP12-F36V domain itself is not folding correctly.
- Co-express molecular chaperones (e.g., GroEL/ES).- Test different solubility-enhancing fusion tags (e.g., MBP, GST, Trx) if the protein of interest is known to be aggregation-prone.[16][17]
Lysis Buffer Incompatibility: The buffer composition does not support protein solubility.
- Test different pH levels (typically 7.0-8.5).- Include additives like glycerol (B35011) (5-10%), L-arginine (50-100 mM), or non-detergent sulfobetaines.
Disulfide Bond Issues (in E. coli): The reducing environment of the E. coli cytoplasm prevents correct disulfide bond formation.
- Express the protein in the periplasm by adding a signal peptide.[18]- Use specialized E. coli strains (e.g., SHuffle, Origami) that have an oxidizing cytoplasm.
Protein is Degraded
Protease Activity: Host cell proteases are cleaving the fusion protein during expression or lysis.
- Add a protease inhibitor cocktail to your lysis buffer.- Perform all purification steps at 4°C.
Inherent Instability: The fusion partner itself is unstable, or the fusion construct is recognized by the cellular degradation machinery.
This is the intended behavior if using FKBP12-F36V as a destabilizing domain. To stabilize, add the appropriate ligand (e.g., Shield-1). If degradation is unintentional, ensure no destabilizing sequences (e.g., PEST) are present.
Low Yield After Purification
Poor Binding to Resin: The affinity tag (e.g., His-tag) is inaccessible or the binding conditions are suboptimal.
- If using a His-tag, ensure it is not buried within the protein structure. Test both N- and C-terminal tags.- For Ni-NTA resins, ensure no chelating agents like EDTA are in your buffers.[19]- Optimize the imidazole (B134444) concentration in the lysis and wash buffers (start with 10-20 mM).[18]
Protein Precipitation During Elution: The high protein concentration in the elution buffer causes aggregation.
- Elute into a buffer containing stabilizing agents (e.g., glycerol, L-arginine).- Perform elution in multiple, smaller fractions to avoid high concentrations.- Immediately exchange the buffer to a suitable storage buffer via dialysis or a desalting column.
Non-specific Elution: The protein elutes prematurely during the wash steps.
Increase the stringency of the wash buffer (e.g., slightly increase imidazole concentration or salt concentration).
Experimental Protocols
Protocol 1: Confirming Protein Expression via Western Blot
This protocol provides a standard method to detect the presence and estimate the size of your FKBP12-F36V fusion protein in cell lysates.
1. Sample Preparation:
a. Take a small aliquot of your cell culture before and after inducing protein expression.
b. Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes).
c. Resuspend the cell pellet in 1X SDS-PAGE sample buffer (e.g., 100 µL for every 1 mL of original culture at OD600=1.0).
d. Heat the samples at 95-100°C for 5-10 minutes to lyse the cells and denature the proteins.[20]
e. Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet insoluble debris. The supernatant is your total cell lysate.
2. SDS-PAGE:
a. Load 15-20 µL of your prepared cell lysate into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of your fusion protein).
b. Include a pre-stained protein ladder to monitor migration and estimate protein size.
c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer:
a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[21]
b. After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
4. Immunodetection:
a. Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[21]
b. Primary Antibody Incubation: Dilute your primary antibody (e.g., anti-His-tag, anti-FKBP12, or an antibody specific to your protein of interest) in blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[20]
c. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[21]
d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.
e. Final Washes: Repeat the washing step (4c) three times with TBST.
5. Detection:
a. Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
b. Incubate the membrane with the ECL substrate for 1-5 minutes.[21][22]
c. Image the resulting chemiluminescence using a digital imager or by exposing it to X-ray film.
Protocol 2: Purification of His-tagged FKBP12-F36V Fusion Protein (Native Conditions)
This protocol is for purifying a His-tagged fusion protein from E. coli lysate using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin.[23]
1. Buffer Preparation:
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.[18]
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.[24]
(Optional: Add 1 mM PMSF or a protease inhibitor cocktail to the Lysis Buffer just before use).
2. Lysate Preparation:
a. Thaw the frozen cell pellet on ice. Resuspend in ice-cold Lysis Buffer (approx. 5 mL per gram of wet cell paste).
b. (Optional) Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[18]
c. Lyse the cells via sonication on ice. Perform short bursts (10-20 seconds) followed by cooling periods to prevent overheating.
d. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble protein.
e. Carefully collect the supernatant, which contains the soluble protein fraction.
3. Protein Binding:
a. Prepare the Ni-NTA resin by washing it with Lysis Buffer according to the manufacturer's protocol.
b. Add the clarified lysate to the equilibrated resin.
c. Incubate for 1 hour at 4°C with gentle end-over-end mixing to allow the His-tagged protein to bind to the resin (this is batch binding).[19]
4. Washing:
a. Load the lysate-resin slurry into a chromatography column and allow the unbound lysate to flow through.
b. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
5. Elution:
a. Add Elution Buffer to the column to release the His-tagged protein from the resin.
b. Collect the eluted protein in fractions (e.g., 1 mL fractions).
c. Analyze the fractions by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.
6. Post-Elution:
a. To remove the imidazole and transfer the protein to a suitable storage buffer, perform buffer exchange using dialysis or a desalting column.
b. Measure the final protein concentration and store at -80°C.
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to your experiments with FKBP12-F36V fusion proteins.
Caption: A workflow for troubleshooting FKBP12-F36V fusion protein expression.
Caption: Simplified diagram of FKBP12's role in major signaling pathways.
Here is the technical support center for improving dTAG-47 solubility. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questi...
Author: BenchChem Technical Support Team. Date: December 2025
Here is the technical support center for improving dTAG-47 solubility.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues with dTAG-47 solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why does dTAG-47 have poor aqueous solubility?
A1: Like many Proteolysis Targeting Chimeras (PROTACs), dTAG-47 is a large, complex molecule with a high molecular weight (1076.25 g/mol ) and significant lipophilicity (hydrophobicity).[1][2] These properties, often described as being "beyond the Rule of Five," are inherent to its structure, which includes two different ligands connected by a linker.[3] This combination leads to poor solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[1][2]
Q2: What is the recommended solvent for making a dTAG-47 stock solution?
A2: The recommended solvent for creating a high-concentration stock solution of dTAG-47 is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO. For best results, use anhydrous, high-purity DMSO to prevent compound degradation.[4][5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO varies significantly between cell lines.[6] As a general guideline:
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.[5][6]
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[4][6]
> 0.5% DMSO: Can be cytotoxic and induce off-target effects.[6]
It is critical to run a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[4]
Q4: How should I store my dTAG-47 stock solutions?
A4: Solid dTAG-47 should be stored at -20°C. Once dissolved in DMSO, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][7] When stored at -80°C in a sealed container away from moisture and light, the stock solution can be stable for up to 6 months.[7]
Troubleshooting Guide
Issue 1: My dTAG-47 immediately precipitates when I add it to my cell culture medium.
Question: I dissolved dTAG-47 in DMSO to make a 10 mM stock. When I added it directly to my cell culture medium to get a 1 µM final concentration, a precipitate formed instantly. What is happening and how can I prevent it?
Answer: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[8] The sudden change in solvent environment causes the compound to aggregate and precipitate.[3][8]
Potential Causes and Solutions:
High Final Concentration: The target concentration may exceed the solubility limit of dTAG-47 in your specific medium.
Solution: Lower the final working concentration. Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration for your exact conditions.[3][8]
Rapid Solvent Exchange: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium is the primary cause of precipitation.[8]
Solution: Use a serial dilution method. First, create an intermediate dilution of your stock in 100% DMSO. Then, add this intermediate stock to your pre-warmed (37°C) culture medium while gently vortexing or swirling.[5][8] This gradual dilution helps keep the compound in solution.
Low Medium Temperature: The solubility of many compounds, including dTAG-47, is lower in cold liquids.
Solution: Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.[8]
Issue 2: My dTAG-47 solution looks fine at first, but I see a precipitate after incubating for several hours.
Question: My final dTAG-47 working solution was clear when I prepared it. However, after 24 hours in the incubator, I noticed a cloudy or crystalline precipitate in the wells. Why did this happen?
Answer: Delayed precipitation can occur due to the compound's instability in the complex environment of cell culture medium over time.
Potential Causes and Solutions:
Compound Instability: The compound may be slowly degrading or interacting with components in the medium over the incubation period.
Solution: Assess the stability of dTAG-47 in your medium over your experimental time course. This can be done by preparing the solution, incubating it under assay conditions, and then checking for precipitation at various time points.[8]
Interaction with Media Components: dTAG-47 may bind to proteins (like those in fetal bovine serum) or other components, leading to the formation of insoluble complexes.[8]
Solution: Try reducing the serum concentration in your medium if your experimental design allows. Alternatively, you can try a different basal media formulation.
Data Presentation
Table 1: dTAG-47 Solubility and Stock Solution Parameters
Protocol 1: Preparation of a 10 mM dTAG-47 Stock Solution in DMSO
This protocol describes how to prepare a high-concentration primary stock solution.
Materials:
dTAG-47 (solid powder)
Anhydrous, high-purity DMSO
Procedure:
Allow the vial of solid dTAG-47 to equilibrate to room temperature before opening to prevent condensation of moisture.
Gently tap the vial to ensure all the powder is at the bottom.
To prepare a 10 mM stock solution from 1 mg of dTAG-47 (MW: 1076.25), you will add 92.92 µL of DMSO. Use the following formula to calculate the required volume for a different mass:
Volume (µL) = [Mass (mg) / 1076.25 ( g/mol )] * 100,000
Add the calculated volume of DMSO to the vial.
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief ultrasonication can aid dissolution if needed.[7][9]
Visually inspect the solution against a light source to ensure no particulates are visible.
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Preparation of a dTAG-47 Working Solution in Cell Culture Medium
This protocol provides a best-practice method for diluting the DMSO stock into aqueous medium to prevent precipitation.
Materials:
10 mM dTAG-47 stock solution in DMSO (from Protocol 1)
100% DMSO
Cell culture medium (pre-warmed to 37°C)
Procedure:
Create an Intermediate Dilution: Prepare a 1000X intermediate stock relative to your highest desired final concentration. For example, to achieve a final concentration of 1 µM, create a 1 mM intermediate stock.
To make a 1 mM stock from a 10 mM stock, perform a 1:10 dilution in 100% DMSO (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).
Prepare the Final Working Solution: Add the intermediate stock to the pre-warmed cell culture medium at a 1:1000 ratio. This ensures the final DMSO concentration remains low (0.1%).
For example, to make 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed medium.
Mix Gently but Thoroughly: Immediately after adding the compound, gently vortex or invert the tube several times to ensure homogenous mixing.[8] Do not add the concentrated compound to the medium without immediate agitation.
Use Immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of delayed precipitation.
Protocol 3: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum soluble concentration of dTAG-47 in your specific experimental buffer or medium.
Materials:
10 mM dTAG-47 stock solution in DMSO
Assay buffer or cell culture medium of interest
96-well clear-bottom plate
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM dTAG-47 stock in 100% DMSO.
Dilute in Assay Buffer: In a separate 96-well clear-bottom plate, add 196 µL of your pre-warmed assay buffer to each well.
Transfer Compound: Transfer 4 µL from each well of the DMSO serial dilution plate to the corresponding wells of the plate containing the assay buffer. This creates a final DMSO concentration of 2%. Mix well by pipetting.
Incubate and Read: Incubate the plate under your experimental conditions (e.g., 37°C).
Assess Precipitation: Visually inspect the wells for cloudiness or precipitate at different time points (e.g., 0, 2, and 24 hours). For a quantitative measurement, read the absorbance of the plate at 600-650 nm. An increase in absorbance compared to a vehicle-only control well indicates precipitation.[8]
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum kinetic solubility under those specific conditions.[8]
Visualizations
Caption: Mechanism of action for dTAG-47.
Caption: Recommended workflow for preparing dTAG-47 working solutions.
Caption: Decision tree for troubleshooting dTAG-47 precipitation.
Welcome to the technical support center for the dTAG system. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments involving dTAG-47 for targeted protein degradat...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the dTAG system. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments involving dTAG-47 for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for dTAG-47?
A1: dTAG-47 is a heterobifunctional small molecule designed to induce the degradation of proteins tagged with the mutant FKBP12F36V protein.[1] It functions by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[3][5] The dTAG system allows for rapid, reversible, and selective control of protein levels.[6]
Troubleshooting Guide: No Protein Degradation Observed
If you are not observing the expected degradation of your FKBP12F36V-tagged protein after treatment with dTAG-47, please consult the following troubleshooting guide.
Q2: I don't see any degradation of my target protein. Where should I start troubleshooting?
A2: A lack of degradation can stem from several factors. We recommend a systematic approach to identify the issue. Below are the most common reasons for experimental failure, categorized for clarity.
Category 1: Issues with the dTAG-47 Compound and Treatment Conditions
Q3: How can I be sure my dTAG-47 concentration and treatment time are optimal?
A3: Suboptimal concentration or treatment duration are common reasons for failed degradation.
Concentration Optimization: It is crucial to perform a dose-response experiment to determine the optimal dTAG-47 concentration for your specific cell line and target protein.[7] Too low a concentration may not be sufficient to induce degradation, while excessively high concentrations can lead to a "hook effect".[2][7][8][9] The hook effect occurs when dTAG-47 saturates both the FKBP12F36V-tagged protein and the CRBN E3 ligase, preventing the formation of the productive ternary complex required for degradation.[2][3][9]
Time Course Analysis: The kinetics of degradation can vary between different fusion proteins.[2] We recommend a time-course experiment (e.g., 0, 0.5, 1, 2, 6, and 24 hours) to identify the optimal time point for maximal degradation.[5][7]
Recommended Concentration and Time Ranges for Initial Experiments
Parameter
Recommended Range
Notes
dTAG-47 Concentration
50 nM - 1 µM
Start with a 6-point dose-response curve (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).[2][10]
Treatment Time
1 - 24 hours
Pronounced degradation is often observed within 1-8 hours.[2] Some targets may require longer treatment times.[10]
Q4: Could there be an issue with the dTAG-47 compound itself?
A4: Yes, proper handling and storage are critical.
Solubility: dTAG-47 is typically soluble in DMSO up to 100 mM. Ensure the compound is fully dissolved before adding it to your cell culture media.
Storage: Store dTAG-47 stock solutions at -20°C.[1] Repeated freeze-thaw cycles should be avoided to prevent compound inactivation.[10]
Category 2: Issues with the FKBP12F36V Fusion Protein
Q5: How do I know if my FKBP12F36V-tagged protein is expressed correctly and is functional?
A5: Proper expression and functionality of the fusion protein are prerequisites for degradation.
Expression Verification: Confirm the expression of the full-length FKBP12F36V-tagged protein using Western blotting. The fusion protein should migrate at a higher molecular weight than the untagged endogenous protein.
Tag Placement: The position of the FKBP12F36V tag (N- or C-terminus) can impact the function and degradation of the target protein.[11] If one terminus fails to yield degradation, it is advisable to test the other.[11]
Tag Integrity: Ensure the FKBP12F36V tag sequence is correct and in-frame with your protein of interest.
Category 3: Issues with Cellular Machinery
Q6: Does my cell line have the necessary components for dTAG-47 to work?
A6: The dTAG-47 system relies on endogenous cellular machinery.
CRBN Expression: dTAG-47 requires the presence of the Cereblon (CRBN) E3 ligase.[2][3] Verify that your cell line expresses CRBN at sufficient levels. If CRBN is absent or has very low expression, dTAG-47 will not be effective. In such cases, consider using a VHL-recruiting dTAG molecule like dTAGV-1, provided your cell line expresses VHL.[12][13]
Proteasome Function: The ubiquitin-proteasome system must be functional for the degradation to occur. This is usually not an issue in healthy, proliferating cells.
Experimental Protocols and Validation Workflow
To systematically troubleshoot and validate your dTAG-47 experiment, follow the workflow below.
A systematic workflow for troubleshooting failed dTAG-47 experiments.
Protocol 1: Western Blot for Detecting Protein Degradation
This protocol is essential for verifying the expression of your tagged protein and assessing the efficiency of degradation.
Cell Lysis:
Culture your FKBP12F36V-tagged cells to approximately 70-80% confluency.
Treat cells with the desired concentrations of dTAG-47 or vehicle control (DMSO) for the specified amount of time.
Place the culture dish on ice and wash cells with ice-cold PBS.
Lyse the cells using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[14][15]
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
Collect the supernatant containing the soluble protein fraction.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay or a similar method.[14]
Sample Preparation and Electrophoresis:
Normalize all samples to the same protein concentration.
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[14][15]
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Include a protein ladder.
To better quantify degradation, include a serial dilution of the vehicle-treated lysate (e.g., 100%, 50%, 20%, 10%) to serve as a standard curve.[5][7]
Protein Transfer and Immunoblotting:
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14][15]
Incubate the membrane with a primary antibody specific to your protein of interest or the FKBP12 tag overnight at 4°C.
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again and detect the signal using an ECL substrate and an imaging system.[15]
Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[5]
Protocol 2: Key Mechanistic Control Experiments
These experiments are critical to confirm that the observed protein loss is due to the intended dTAG-47 mechanism.
Proteasome Inhibition Rescue: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Carfilzomib or MG132) for 1-2 hours before adding dTAG-47. If dTAG-47 is working correctly, the proteasome inhibitor should block the degradation of the target protein.[2][3][12]
CRBN Engagement Control: Pre-treat cells with a high concentration of a CRBN-binding molecule like Lenalidomide or Pomalidomide for 1-2 hours before adding dTAG-47.[2][3] This will saturate CRBN and should prevent dTAG-47-mediated degradation. Alternatively, if available, use a CRBN knockout (CRBN-/-) cell line; dTAG-47 should have no effect in these cells.[2][3]
Negative Control Compound: Use a matched negative control compound, such as dTAG-47-NEG, which is an inactive diastereomer that cannot recruit CRBN.[12] This control should not induce degradation.
dTAG-47 Signaling and Mechanism Diagram
The diagram below illustrates the sequence of events in successful dTAG-47-mediated protein degradation.
Mechanism of dTAG-47-induced targeted protein degradation.
Technical Support Center: Optimizing Western Blot for Protein Degradation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols for effectively using Western blot to visualize a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols for effectively using Western blot to visualize and quantify protein degradation.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the decrease in my protein signal is due to degradation and not other factors?
To confirm that a reduced signal is from protein degradation, you should include proper controls and perform specific assays. A Cycloheximide (CHX) chase assay is a standard method to observe protein half-life by inhibiting new protein synthesis.[1][2] This allows you to track the disappearance of the existing protein pool over time. Additionally, treating cells with specific inhibitors of degradation pathways, such as the proteasome inhibitor MG132, can rescue the protein from degradation, confirming the mechanism.[3][4] If the protein signal is restored in the presence of an inhibitor, it strongly suggests the decrease was due to degradation.
Q2: What are the key considerations when preparing samples to study protein degradation?
Sample preparation is critical to avoid artifacts. Always prepare samples quickly on ice and add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer.[5][6] This minimizes non-specific degradation after cell lysis.[7][8] The choice of lysis buffer is also important; stronger buffers like RIPA may be needed for membrane-bound or nuclear proteins but can disrupt protein-protein interactions.[6] For assessing the degradation of membrane proteins, avoid boiling the samples, as this can cause aggregation.
Q3: Which loading controls are appropriate for protein degradation studies?
Loading controls are essential for normalizing protein levels and ensuring observed changes are not due to loading errors.[9][10] Housekeeping proteins like GAPDH, β-actin, and β-tubulin are commonly used because they are typically expressed at high, constant levels in most cell types.[11] However, it is crucial to verify that your experimental treatment does not affect the expression of the chosen loading control. The loading control should also have a different molecular weight than your protein of interest to ensure the bands are distinct and quantifiable.[11]
Q4: How do I differentiate between proteasomal and lysosomal degradation pathways for my protein of interest?
You can dissect the degradation pathway by using specific inhibitors. To investigate the ubiquitin-proteasome system, treat cells with a proteasome inhibitor like MG132 or Epoxomicin.[3][4] To study the lysosomal pathway (including autophagy), you can use lysosomotropic agents like Chloroquine or Bafilomycin A1, which block lysosomal acidification and function.[12] Comparing the protein levels in treated versus untreated cells in the presence of these specific inhibitors will indicate the primary degradation route.
Troubleshooting Guide
Q1: My Western blot shows a smear or multiple bands below the expected molecular weight. What does this mean?
A smear or multiple lower molecular weight bands often indicates protein degradation.[7][8] This can be the expected result of your experiment or an artifact of sample handling. If you are not intentionally studying degradation, this suggests your protease inhibitors are not effective or your samples were not handled properly (e.g., not kept cold).[5] If you are studying degradation, these smaller bands can represent cleavage products. However, smeared lanes can also result from overloading the gel with too much protein.[13][14]
Q2: I see no signal for my protein of interest after treatment. How can I troubleshoot this?
A complete loss of signal could mean your protein is rapidly degraded. To confirm this, try reducing the treatment time or using a time-course experiment to capture intermediate degradation states.[7] You can also try to "rescue" the signal by pre-treating the cells with a proteasome or lysosome inhibitor before adding your treatment compound.[15] Other potential causes for no signal include inefficient protein transfer (especially for large proteins), low-abundance of the target, or issues with the primary or secondary antibodies.[14][16][17]
Q3: The bands for my loading control are inconsistent across lanes. What should I do?
Inconsistent loading control bands make it impossible to reliably quantify changes in your target protein.[9] This issue typically stems from inaccurate protein quantification before loading or uneven loading of samples into the gel wells.[16] Always perform a protein concentration assay (e.g., BCA assay) on your lysates and ensure you load equal amounts of total protein in each lane.[18][19] Inconsistent transfer across the membrane, known as the "edge effect," can also cause variations, which loading controls help to normalize.[9]
Q4: My target protein appears at a higher molecular weight after treatment with a proteasome inhibitor. Why?
This is a common observation when studying proteins degraded by the ubiquitin-proteasome system. When the proteasome is inhibited, the protein of interest accumulates in its poly-ubiquitinated state.[3] This addition of multiple ubiquitin molecules (each ~8.5 kDa) results in a high molecular weight smear or ladder of bands above the expected size of the protein. This finding is strong evidence that your protein is a substrate for ubiquitination.
Data Presentation
Table 1: Common Protease and Phosphatase Inhibitors
This table provides a list of commonly used inhibitors to prevent unwanted protein degradation and dephosphorylation during sample preparation.[6]
Inhibitor
Target
Recommended Final Concentration
Stock Solution (Storage)
Protease Inhibitors
PMSF
Serine, Cysteine Proteases
1 mM
100 mM in Ethanol (-20°C)
Aprotinin
Trypsin, Chymotrypsin, Plasmin
2 µg/mL
10 mg/mL in Water (-20°C, avoid re-freezing)
Leupeptin
Lysosomal Proteases (Serine, Cysteine)
5–10 µg/mL
10 mg/mL in Water (-20°C, avoid re-freezing)
Pepstatin A
Aspartic Proteases
1 µg/mL
1 mM in Methanol (-20°C)
EDTA
Metalloproteases (Mg²⁺, Mn²⁺ dependent)
5 mM
0.5 M in dH₂O, pH 8.0 (-20°C)
Phosphatase Inhibitors
Sodium Orthovanadate
Tyrosine Phosphatases
1 mM
100 mM in Water (-20°C)
Sodium Fluoride
Serine/Threonine Phosphatases
5–10 mM
1 M in Water (-20°C)
Table 2: Inhibitors for Studying Degradation Pathways
This table summarizes inhibitors used to experimentally determine whether a protein is degraded via the proteasome or the lysosome.
Irreversible and highly specific proteasome inhibitor.[4]
1 µM
3-6 hours
Bortezomib
Reversible proteasome inhibitor used clinically.
10-100 nM
6-24 hours
Lysosome
Chloroquine
Raises lysosomal pH, inhibiting acid hydrolases.
50 µM
6-24 hours
Bafilomycin A1
Specific inhibitor of vacuolar H⁺-ATPase (V-ATPase).
100-400 nM
6-24 hours
Leupeptin
Inhibits lysosomal proteases like Cathepsin B, H, L.
100-200 µM
6-24 hours
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol is used to determine the half-life of a protein by blocking protein synthesis and observing the rate of disappearance of the existing protein.[1][18][20]
Materials:
Cells expressing the protein of interest
Complete cell culture medium
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[18]
Ice-cold Phosphate-Buffered Saline (PBS)
Lysis Buffer (e.g., RIPA) supplemented with fresh protease inhibitors
BCA Protein Assay Kit
SDS-PAGE equipment and reagents
Procedure:
Seed cells in multiple plates or wells to allow for harvesting at different time points.
Grow cells to the desired confluency (typically 80-90%).
Treat the cells with CHX at a final concentration of 20-100 µg/mL.[18] Include a vehicle-only (e.g., DMSO) control for the zero time point.
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time points will depend on the stability of your protein and should be optimized.
To harvest, place the dish on ice, aspirate the medium, and wash once with ice-cold PBS.[6]
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate the lysate on ice for 30 minutes, vortexing periodically.
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Prepare samples for Western blot by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
Load equal amounts of protein for each time point, perform SDS-PAGE, transfer to a membrane, and probe with an antibody against your protein of interest and a loading control.
Quantify the band intensities and normalize them to the loading control. Plot the normalized protein level against time to determine the degradation rate and half-life.
Protocol 2: Investigating Degradation Pathways Using Inhibitors
Treatment compound/condition that induces degradation
Reagents and equipment for cell lysis and Western blotting as described in Protocol 1
Procedure:
Seed cells in multiple wells for different treatment conditions (e.g., Untreated, Treatment only, Treatment + MG132, Treatment + Chloroquine).
Allow cells to grow to the desired confluency.
Pre-treat the designated wells with the degradation inhibitor (e.g., 10 µM MG132) for 1-2 hours. This allows the inhibitor to take effect before degradation is induced.
After the pre-treatment, add your degradation-inducing compound or apply the condition to the appropriate wells (while maintaining the inhibitor).
Incubate for the desired treatment duration (e.g., 6 hours). This time should be sufficient to see degradation in the "Treatment only" condition.
Harvest all samples following steps 5-11 from the CHX Chase Assay protocol.
Analyze the Western blot results. A rescue of the protein band in the inhibitor-treated lanes compared to the "Treatment only" lane indicates that the protein is degraded by that specific pathway.
Visualizations
Caption: General workflow for a protein degradation study using Western blot.
Caption: Logic of a Cycloheximide (CHX) chase assay to measure protein half-life.
Caption: Using inhibitors to investigate protein degradation pathways.
Caption: Troubleshooting common issues in degradation-focused Western blots.
A Head-to-Head Comparison of dTAG-47 and dTAG-13 for Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the dTAG system offers a powerful and versatile platform. This guide provides an objective compari...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the dTAG system offers a powerful and versatile platform. This guide provides an objective comparison of two key dTAG molecules, dTAG-47 and dTAG-13, supported by experimental data to aid in the selection of the optimal degrader for your specific protein of interest.
The degradation tag (dTAG) technology is a chemical biology tool that enables the rapid and selective degradation of a target protein.[1][2] This is achieved by fusing the protein of interest to a mutant FKBP12 protein (FKBP12F36V).[1][2] The dTAG molecule, a heterobifunctional small molecule, then recruits this fusion protein to the E3 ubiquitin ligase Cereblon (CRBN), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Both dTAG-47 and dTAG-13 are potent degraders that utilize this mechanism, but differences in their linker chemistry can influence their efficacy and kinetics for different protein targets.
Performance Comparison: dTAG-47 vs. dTAG-13
While both molecules effectively induce degradation of FKBP12F36V-tagged proteins, their performance can vary depending on the specific target protein and the cellular context. dTAG-13 is often highlighted as the lead compound from the original dTAG publication due to its potent activity across a range of targets and its demonstrated in vivo efficacy.[1][4][5]
Quantitative Degradation Data
The following tables summarize the available quantitative data for the degradation of specific protein targets by dTAG-47 and dTAG-13. It is important to note that direct side-by-side comparisons with calculated DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for a wide array of targets are not always available in the literature.
The underlying principle of the dTAG system is the chemically induced proximity of a target protein to an E3 ligase. This process is initiated by the dTAG molecule, which acts as a molecular glue.
Figure 1. Mechanism of dTAG-mediated protein degradation.
To utilize the dTAG system, the target protein must first be tagged with the FKBP12F36V mutant. This can be achieved through two primary methods: lentiviral expression of a fusion protein or CRISPR/Cas9-mediated knock-in at the endogenous locus.
Figure 2. Experimental approaches for FKBP12(F36V) tagging.
Experimental Protocols
Below are detailed methodologies for key experiments involving the dTAG system.
Lentiviral Expression of FKBP12F36V-Fusion Proteins
This method is ideal for initial screening and for proteins where endogenous tagging is challenging.
a. Plasmid Construction:
Clone the gene of interest into a lentiviral expression vector containing the FKBP12F36V tag either at the N- or C-terminus (e.g., pLEX_305-based vectors).[1] Include a selectable marker such as puromycin (B1679871) resistance.
b. Lentivirus Production:
Co-transfect HEK293T cells with the lentiviral expression plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[9][10]
Harvest the virus-containing supernatant 48-72 hours post-transfection and filter it.
c. Transduction and Selection:
Transduce the target cell line with the lentivirus.
24 hours post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
d. Validation of Fusion Protein Expression:
Confirm the expression of the full-length fusion protein by Western blot analysis using an antibody against the protein of interest or an antibody against a tag (e.g., HA) included in the vector.[1]
CRISPR/Cas9-Mediated Endogenous Tagging
This approach allows for the study of the target protein at its physiological expression level.
a. Design and Construction:
Design a guide RNA (gRNA) to target the genomic locus near the start or stop codon of the gene of interest.[11]
Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the gRNA cut site.[11][12] The donor plasmid should also contain a selectable marker.
b. Transfection and Selection:
Co-transfect the target cells with the gRNA/Cas9 expression vector and the donor plasmid.[11][13]
Select for cells that have integrated the donor plasmid using the appropriate antibiotic.
c. Clonal Isolation and Validation:
Isolate single-cell clones by limiting dilution or FACS.
Screen for correct knock-in by PCR and confirm by Sanger sequencing.
Verify the expression of the tagged endogenous protein by Western blot.[8]
Protein Degradation and Analysis by Western Blot
This protocol outlines the steps to induce and quantify protein degradation.
a. Cell Seeding and Treatment:
Seed the cells expressing the FKBP12F36V-fusion protein in a multi-well plate.
Treat the cells with a range of concentrations of dTAG-47 or dTAG-13 (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a DMSO-treated control. For time-course experiments, treat cells with a fixed concentration of the dTAG molecule and harvest at different time points.[6][7]
b. Cell Lysis:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
c. Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
d. Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
Block the membrane and probe with a primary antibody against the target protein.
Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.[14]
e. Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the intensity of the target protein band to the loading control.
Calculate the percentage of remaining protein relative to the DMSO control.
For dose-response experiments, plot the percentage of remaining protein against the log of the dTAG concentration to determine the DC50.
Figure 3. Workflow for protein degradation analysis.
Conclusion
Both dTAG-47 and dTAG-13 are highly effective and selective degraders for FKBP12F36V-tagged proteins. While dTAG-13 has been more extensively characterized in the literature for a broader range of targets and has proven in vivo utility, dTAG-47 has also demonstrated potent degradation activity. The choice between these two molecules may ultimately depend on the specific protein of interest, as subtle differences in their linkers could influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency. For novel targets, it is recommended to empirically test both degraders to determine the optimal molecule for your experimental system. This guide provides the foundational knowledge and protocols to embark on such a comparison and effectively utilize the dTAG system for targeted protein degradation studies.
A Head-to-Head Comparison: dTAG-47 versus siRNA for Targeted Protein Knockdown
For researchers, scientists, and drug development professionals, the precise removal of a target protein is a cornerstone of functional genomics and target validation. Two powerful and widely adopted techniques for achie...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise removal of a target protein is a cornerstone of functional genomics and target validation. Two powerful and widely adopted techniques for achieving this are the dTAG system, utilizing molecules like dTAG-47, and RNA interference (RNAi), mediated by small interfering RNAs (siRNAs). This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
The fundamental difference between dTAG-47 and siRNA lies in their distinct mechanisms for reducing protein levels. dTAG-47 acts at the protein level, hijacking the cell's own protein degradation machinery, while siRNA intervenes at the mRNA level, preventing protein translation.
dTAG-47: Hijacking the Ubiquitin-Proteasome System
dTAG-47 is a heterobifunctional molecule, a type of PROteolysis TArgeting Chimera (PROTAC). It works by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] A key requirement of the dTAG system is that the protein of interest must be endogenously tagged with a mutant FKBP12F36V protein.[3] dTAG-47 possesses two arms: one that specifically binds to the FKBP12F36V tag and another that recruits the Cereblon (CRBN) E3 ligase.[3] This induced proximity results in the polyubiquitination of the FKBP12F36V-tagged protein, marking it for destruction by the 26S proteasome.[1]
Figure 1. dTAG-47 mediated protein degradation pathway.
The choice between dTAG-47 and siRNA often hinges on the specific requirements of the experiment, such as the desired speed of action, duration of the effect, and tolerance for off-target effects.
A significant concern in any knockdown experiment is the potential for off-target effects, which can lead to misinterpretation of experimental results.
dTAG-47: Specificity by Design
The specificity of dTAG-47 is primarily determined by the highly selective interaction between its ligand and the engineered FKBP12F36V tag.[2] This design minimizes off-target degradation of other proteins. However, potential off-target effects could arise from the Cereblon-recruiting moiety, though studies have shown high selectivity for the tagged protein.[2][12]
siRNA: The Challenge of Sequence Homology
Off-target effects are a more prominent concern with siRNA and are primarily driven by the sequence of the siRNA itself.[4][15] The "seed region" (nucleotides 2-8) of the siRNA guide strand can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their degradation or translational repression.[10][15] Careful bioinformatic design and the use of multiple siRNAs targeting different regions of the same gene are crucial strategies to mitigate these effects.[16]
Experimental Protocols: A Practical Guide
Successful implementation of either dTAG-47 or siRNA requires careful planning and execution of the experimental workflow.
dTAG-47 Experimental Workflow
The primary prerequisite for using the dTAG system is the generation of a cell line or animal model where the protein of interest is endogenously tagged with the FKBP12F36V degron. This is typically achieved through CRISPR/Cas9-mediated genome editing.
Figure 3. Experimental workflow for dTAG-47.
Key Experimental Steps for dTAG-47:
Generation of FKBP12F36V-tagged cells:
Design a CRISPR/Cas9 strategy to knock-in the FKBP12F36V tag at the N- or C-terminus of the target protein's coding sequence.
Transfect cells with the CRISPR components and a donor template containing the tag sequence.
Select and validate clonal cell lines for correct integration and expression of the fusion protein.
dTAG-47 Treatment:
Culture the validated cells to the desired confluency.
Prepare a stock solution of dTAG-47 in a suitable solvent (e.g., DMSO).[3]
Treat the cells with a range of dTAG-47 concentrations (e.g., 1 nM to 1 µM) for various durations (e.g., 30 minutes to 24 hours) to determine the optimal conditions for target degradation.[9][13]
Analysis of Protein Knockdown:
Harvest cell lysates at the desired time points.
Perform Western blotting or mass spectrometry to quantify the levels of the target protein.[9]
siRNA Experimental Workflow
The success of an siRNA experiment is heavily dependent on the efficient delivery of the siRNA molecules into the cytoplasm of the target cells.
Figure 4. Experimental workflow for siRNA.
Key Experimental Steps for siRNA:
siRNA Design and Preparation:
Design and synthesize at least two to three different siRNAs targeting distinct regions of the target mRNA to control for off-target effects.[16]
Include a non-targeting (scrambled) siRNA as a negative control.
Prepare stock solutions of siRNAs in nuclease-free water.
Cell Transfection:
Plate cells the day before transfection to achieve 50-80% confluency on the day of transfection.
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol (e.g., using a lipid-based transfection reagent).
Add the complexes to the cells and incubate for the desired period (typically 24-72 hours).[10][11]
Validation of Knockdown:
Harvest cells and extract RNA and protein.
Perform quantitative real-time PCR (qPCR) to measure the reduction in target mRNA levels.[17]
Conduct Western blotting to confirm the decrease in target protein levels.[18][19]
Conclusion: Choosing the Right Tool for the Job
Both dTAG-47 and siRNA are powerful technologies for inducing protein knockdown, each with a unique set of advantages and limitations.
dTAG-47 is the preferred method when:
Rapid and reversible protein knockdown is required to study acute cellular responses.
High specificity is paramount, and off-target effects need to be minimized.
The experimental system allows for the genetic modification to introduce the FKBP12F36V tag.
siRNA is a suitable choice when:
A relatively straightforward and less labor-intensive method for initial target validation is needed.
Genetic modification of the target cells is not feasible or desirable.
The experimental timeline allows for a slower onset of protein knockdown.
Ultimately, the decision between dTAG-47 and siRNA will depend on the specific biological question being addressed, the available resources, and the characteristics of the target protein and experimental system. A thorough understanding of the principles and practicalities of each technique is essential for designing robust and interpretable protein knockdown experiments.
dTAG-47 Outperforms Traditional Inhibitors in Targeted Protein Regulation: A Comparative Guide
For Immediate Publication In the landscape of targeted therapeutic intervention and research, the ability to precisely control protein levels is paramount. This guide provides a comprehensive comparison of the novel dTAG...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Publication
In the landscape of targeted therapeutic intervention and research, the ability to precisely control protein levels is paramount. This guide provides a comprehensive comparison of the novel dTAG-47 technology against traditional small molecule inhibitors, specifically focusing on their mechanisms, efficacy, and experimental applications. For researchers, scientists, and professionals in drug development, this analysis highlights the significant advantages of targeted protein degradation over conventional inhibition, supported by experimental data and detailed protocols.
Executive Summary
The dTAG (degradation tag) technology represents a paradigm shift in protein knockdown strategies. Unlike traditional inhibitors that merely block a protein's function, the dTAG system, utilizing molecules like dTAG-47, hijacks the cell's natural protein disposal machinery to eliminate the target protein entirely. This approach offers several key advantages, including improved selectivity, the ability to target previously "undruggable" proteins, and a more profound and sustained biological effect.
Mechanism of Action: Inhibition vs. Degradation
Traditional inhibitors, such as FK506 (Tacrolimus) and Rapamycin, function by binding to the active site or allosteric sites of a target protein, thereby preventing its downstream signaling.[1] For instance, FK506 binds to FKBP12, and this complex then inhibits calcineurin, a key enzyme in T-cell activation.[2] Similarly, the Rapamycin-FKBP12 complex inhibits the mTOR pathway, which is crucial for cell growth and proliferation.[2] While effective, this inhibitory action is often transient and may require high concentrations to achieve a significant biological response, potentially leading to off-target effects.
In contrast, dTAG-47 is a heterobifunctional molecule, a type of PROTAC (Proteolysis Targeting Chimera), that induces targeted protein degradation.[3][4][5][6] It works by simultaneously binding to a target protein that has been genetically tagged with a mutant FKBP12 (FKBP12F36V) and an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][4][5][6][7] This proximity induces the E3 ligase to "tag" the target protein with ubiquitin, marking it for destruction by the proteasome.[7][8] This catalytic process allows a single dTAG-47 molecule to trigger the degradation of multiple target protein molecules, leading to a rapid and efficient clearance of the protein from the cell.[8]
Performance Comparison: dTAG-47 vs. Traditional Inhibitors
The superiority of dTAG-47 lies in its ability to achieve rapid, potent, and selective protein degradation. While traditional inhibitors are evaluated based on their half-maximal inhibitory concentration (IC50), degraders like dTAG-47 are assessed by their half-maximal degradation concentration (DC50) and maximum level of degradation (Dmax).
Compound
Type
Target
Mechanism of Action
Potency
dTAG-47
Degrader (PROTAC)
FKBP12F36V-tagged proteins
Induces proteasomal degradation via E3 ligase recruitment
Significant degradation observed at concentrations as low as 100 nM.[9]
FK506 (Tacrolimus)
Inhibitor
FKBP12/Calcineurin
Inhibits calcineurin phosphatase activity
IC50 values for FKBP12/CaN complexes can range from 0.047 to 17 µM.[10]
Rapamycin (Sirolimus)
Inhibitor
FKBP12/mTOR
Inhibits mTOR signaling pathway
Potent mTOR inhibitor with an IC50 of approximately 0.1 nM in HEK293 cells.
Note: Direct comparison of potency between inhibitors (IC50) and degraders (DC50) should be interpreted with caution due to their different mechanisms of action. However, the data indicates that dTAG-47 achieves significant target removal at nanomolar concentrations.
Key Advantages of dTAG-47
Enhanced Selectivity: dTAG-47 is highly selective for proteins tagged with the FKBP12F36V mutant, which is not endogenously expressed. This minimizes off-target effects compared to traditional inhibitors that may bind to other proteins with similar active sites.[4][7]
Overcoming Inhibitor Resistance: By degrading the entire target protein, dTAG-47 can overcome resistance mechanisms that arise from mutations in the inhibitor binding site.
Broader Target Scope: The dTAG system can be applied to any protein that can be tagged with FKBP12F36V, including those that lack a defined binding pocket for small molecule inhibitors, thereby expanding the "druggable" proteome.[7]
Rapid and Sustained Action: dTAG-47 induces rapid degradation of target proteins, often within hours, and the effect can be sustained with continuous treatment.[4][11] The degradation is also reversible upon withdrawal of the compound.[4]
Catalytic Activity: As a PROTAC, dTAG-47 acts catalytically, meaning a small amount of the compound can lead to the degradation of a large amount of the target protein.[8]
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following treatment with dTAG-47.
Cell Culture and Treatment: Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density. Treat the cells with varying concentrations of dTAG-47 (e.g., 0, 10, 100, 500, 1000 nM) for a specified time course (e.g., 2, 4, 8, 24 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein or the HA-tag on the fusion protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.[11]
Luciferase-Based Protein Degradation Assay
This high-throughput method allows for the rapid assessment of protein degradation by measuring the luminescence of a luciferase-tagged target protein.
Cell Line Generation: Create a stable cell line co-expressing the FKBP12F36V-NanoLuciferase (Nluc) fusion protein and a Firefly Luciferase (Fluc) control.
Cell Plating and Treatment: Plate the cells in a multi-well plate and treat with a dose range of dTAG-47.
Lysis and Luminescence Measurement: After the desired incubation period, lyse the cells using a dual-luciferase reporter assay buffer. Measure the Nluc and Fluc luminescence using a luminometer.
Data Analysis: Calculate the Nluc/Fluc ratio for each well. A decrease in this ratio indicates specific degradation of the Nluc-tagged target protein. This allows for the determination of DC50 and Dmax values.[7]
Visualizing the Mechanisms
To better understand the distinct modes of action, the following diagrams illustrate the signaling pathways affected by traditional inhibitors and the workflow of the dTAG system.
A Head-to-Head Comparison of CRBN and VHL-Recruiting dTAG Molecules for Targeted Protein Degradation
The degradation tag (dTAG) system has emerged as a powerful chemical biology tool for inducing rapid and specific degradation of target proteins. This technology utilizes heterobifunctional small molecules that recruit a...
Author: BenchChem Technical Support Team. Date: December 2025
The degradation tag (dTAG) system has emerged as a powerful chemical biology tool for inducing rapid and specific degradation of target proteins. This technology utilizes heterobifunctional small molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI) fused with a mutant FKBP12(F36V) tag, leading to its ubiquitination and subsequent proteasomal degradation. The two most prominent E3 ligases co-opted by the dTAG system are Cereblon (CRBN) and von Hippel-Lindau (VHL). This guide provides a detailed comparison of CRBN and VHL-recruiting dTAG molecules, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.
Mechanism of Action: A Tale of Two E3 Ligases
Both CRBN and VHL-recruiting dTAG molecules operate on a similar principle: inducing proximity between the FKBP12(F36V)-tagged target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The key difference lies in the E3 ligase they recruit and the specific small molecule ligand used to engage it.
CRBN-Recruiting dTAGs (e.g., dTAG-7, dTAG-13): These molecules incorporate a thalidomide-like ligand that binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.
VHL-Recruiting dTAGs (e.g., dTAGV-1): These molecules contain a ligand that binds to VHL, the substrate recognition component of the CUL2-RBX1-ELOB-ELOC E3 ubiquitin ligase complex.
The choice of E3 ligase can have significant implications for degradation efficiency, substrate scope, and potential off-target effects.
Signaling Pathway Diagrams
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways for both CRBN and VHL-recruiting dTAG systems.
Validation
A Head-to-Head Battle of Protein Knockdown: dTAG-47 vs. Auxin-Inducible Degron System
For researchers, scientists, and drug development professionals seeking precise and rapid control over protein levels, the choice of a degradation system is critical. This guide provides an objective comparison of two pr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals seeking precise and rapid control over protein levels, the choice of a degradation system is critical. This guide provides an objective comparison of two prominent technologies: the dTAG system, featuring the dTAG-47 degrader, and the well-established auxin-inducible degron (AID) system. We delve into their mechanisms, performance metrics backed by experimental data, and provide detailed protocols to aid in your experimental design.
The ability to acutely deplete a target protein is invaluable for elucidating its function and for validating potential drug targets. Both the dTAG and AID systems offer inducible control over protein degradation, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system. However, they differ significantly in their components, mechanism of induction, and performance characteristics.
Mechanism of Action: A Tale of Two Triggers
The fundamental difference between the dTAG and AID systems lies in how they bridge the target protein to the E3 ubiquitin ligase complex, which marks the protein for degradation.
The dTAG System: This technology utilizes a "degradation tag" (dTAG), a mutant form of the FKBP12 protein (FKBP12F36V), which is fused to the protein of interest. The system is induced by a small molecule degrader, such as dTAG-47. This heterobifunctional molecule acts as a molecular glue, with one end binding to the FKBP12F36V tag and the other recruiting an E3 ubiquitin ligase, typically Cereblon (CRBN) or von Hippel-Lindau (VHL).[1] This induced proximity leads to the ubiquitination and subsequent degradation of the fusion protein.[1][2]
The Auxin-Inducible Degron (AID) System: This system is adapted from a plant hormone signaling pathway.[3][4] It requires two key components to be introduced into non-plant cells: an auxin-responsive F-box protein, most commonly TIR1 from Oryza sativa (OsTIR1), and an auxin-inducible degron (AID) tag, which is fused to the target protein.[4][5][6] In the presence of a plant hormone like auxin (indole-3-acetic acid, IAA), TIR1 binds to the AID tag, recruiting the cellular Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex to the target protein, leading to its ubiquitination and degradation.[3][4][5][6]
Figure 1. Mechanisms of dTAG and AID systems.
Performance Metrics: A Quantitative Comparison
The ideal protein degradation system exhibits rapid and complete target depletion upon induction, minimal basal degradation in the absence of the inducer, and high specificity with no off-target effects.
Feature
dTAG System (dTAG-47)
Auxin-Inducible Degron (AID) System
Inducer
Synthetic small molecule (e.g., dTAG-47, dTAG-13)
Plant hormone auxin (IAA) or synthetic analogs (e.g., 5-Ph-IAA)[4][7]
Degradation Kinetics
Rapid, with significant degradation within 0.5-2 hours[2][8]
Rapid, with protein half-life reduced to as little as 9-40 minutes[9]
High, typically resulting in >90% depletion of the target protein[3][10]
Basal Degradation
Generally low, due to the specificity of the degrader for the mutant FKBP12F36V[2]
Can be a significant issue ("leaky" degradation) in some contexts, though improved versions (AID2) and specific E3 ligases (AtAFB2) show reduced basal activity[3][10][11][12][13]
Reversible upon auxin removal, though recovery time can vary depending on the target protein[3][10]
Specificity
High, with minimal off-target effects reported[1][15]
Auxin can have off-target effects in some mammalian cells; however, the use of synthetic auxin analogs with mutant TIR1 (AID2 system) improves specificity[7][16]
Successfully used in various model organisms including yeast, C. elegans, Drosophila, zebrafish, and mice[3][17]
Experimental Workflows and Protocols
The implementation of both systems involves the generation of a stable cell line or model organism expressing the tagged protein of interest and, in the case of the AID system, the specific F-box protein.
Figure 2. Generalized experimental workflow.
Detailed Experimental Protocol: dTAG-47 Mediated Protein Degradation
This protocol provides a general framework for inducing the degradation of a protein of interest (POI) tagged with FKBP12F36V in a mammalian cell line.
1. Cell Line Generation:
Using CRISPR/Cas9-mediated homology-directed repair, insert the FKBP12F36V tag in-frame with the endogenous gene encoding the POI. Alternatively, generate a cell line stably expressing the POI-FKBP12F36V fusion protein from a transgene.
Select and validate clonal cell lines to ensure correct integration and expression of the tagged protein.
2. Treatment with dTAG-47:
Prepare a stock solution of dTAG-47 in DMSO.
Plate the engineered cells at an appropriate density and allow them to adhere overnight.
Dilute the dTAG-47 stock solution in cell culture medium to the desired final concentration (e.g., 100-500 nM).
Remove the existing medium from the cells and add the medium containing dTAG-47. For time-course experiments, add the degrader at staggered intervals. A DMSO-only control should be run in parallel.
3. Analysis of Protein Degradation:
At the desired time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after dTAG-47 addition, wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.
Determine the protein concentration of the lysates.
Analyze the degradation of the POI-FKBP12F36V by Western blotting using an antibody against the POI or the FKBP12 tag. Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
To quantify degradation, perform densitometry on the Western blot bands.[8]
Detailed Experimental Protocol: Auxin-Inducible Degron (AID) System
This protocol outlines the steps for auxin-induced degradation of an AID-tagged POI in a mammalian cell line co-expressing OsTIR1.
1. Cell Line Generation:
First, generate a stable cell line constitutively expressing the OsTIR1 F-box protein.[6]
In this OsTIR1-expressing cell line, endogenously tag the POI with an AID tag (e.g., mini-AID) using CRISPR/Cas9.[6]
Select and validate clonal cell lines for both OsTIR1 expression and correct tagging of the POI.
2. Treatment with Auxin:
Prepare a stock solution of auxin (e.g., indole-3-acetic acid, IAA) in a suitable solvent (e.g., ethanol (B145695) or DMSO).
Plate the engineered cells and allow them to attach.
Add auxin to the cell culture medium at the desired final concentration (e.g., 100-500 µM). A vehicle-only control should be included.
3. Analysis of Protein Degradation:
Harvest cell lysates at various time points after auxin addition.
Perform Western blot analysis as described for the dTAG system, using an antibody specific to the POI or the AID tag to monitor the levels of the tagged protein.
Quantify the extent of protein depletion over time.
Choosing the Right System for Your Research
The decision between the dTAG and AID systems will depend on the specific requirements of the experiment.
Choose the dTAG system if:
Minimizing basal degradation is a primary concern.
You are working in a cellular context where auxin might have undesirable off-target effects.
A streamlined system with fewer genetic modifications (only the tagged protein is required) is preferred.
Choose the AID system if:
You are working in a model organism where the AID system is well-established and optimized.
You require extremely rapid degradation kinetics, as some studies have shown slightly faster depletion with the AID system.[18]
You are utilizing improved versions like the AID2 system, which mitigates some of the limitations of the original system, such as basal degradation and the need for high auxin concentrations.[19][20][21]
Safeguarding Your Laboratory: Proper Disposal Procedures for dTAG-47
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of dTAG-47, a potent an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of dTAG-47, a potent and selective degrader of FKBP12F36V fusion proteins. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
dTAG-47 is a complex chemical compound used in targeted protein degradation research.[1][2] Like all laboratory chemicals, it must be handled and disposed of with care to prevent harm to personnel and the environment. This document outlines the necessary precautions, personal protective equipment (PPE), and waste management protocols.
Key Chemical and Safety Data for dTAG-47
The following table summarizes essential quantitative data for dTAG-47, crucial for safe handling and disposal.
Follow these detailed methodologies for the safe disposal of dTAG-47 in its pure form and in solution.
Personal Protective Equipment (PPE)
Before handling dTAG-47 for any purpose, including disposal, all personnel must be equipped with the following standard laboratory PPE:
Safety Goggles: To protect the eyes from splashes.
Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
Laboratory Coat: To protect clothing and skin.
Disposal of Unused dTAG-47 (Solid Form)
Unused or expired solid dTAG-47 should be treated as chemical waste.
Step 1: Container Labeling: Ensure the original container is clearly labeled as "dTAG-47" and marked for disposal. If transferring to a new container for disposal, ensure the new container is appropriate for solid chemical waste and is clearly labeled with the chemical name and a hazardous waste sticker.
Step 2: Waste Segregation: Dispose of the container in a designated solid chemical waste stream. Do not mix with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
Step 3: Arrange for Pickup: Follow your institution's established procedures for the collection of chemical waste.
Disposal of dTAG-47 Solutions
Solutions containing dTAG-47, such as those prepared in DMSO, must be disposed of as liquid chemical waste.
Step 1: Waste Collection: Collect all dTAG-47-containing solutions in a dedicated, properly labeled, and sealed waste container. The container must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
Step 2: Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "dTAG-47," the solvent (e.g., "in DMSO"), and an approximate concentration.
Step 3: Waste Segregation: Keep the dTAG-47 waste stream separate from other liquid waste streams, particularly aqueous waste, to avoid any potential reactions and to facilitate proper disposal by your EHS office.
Step 4: Arrange for Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Disposal of Contaminated Materials
Any materials that come into contact with dTAG-47, such as pipette tips, tubes, and gloves, should be disposed of as solid chemical waste.
Step 1: Collection: Place all contaminated disposable items into a designated hazardous waste bag or container.
Step 2: Labeling: Clearly label the bag or container as "Hazardous Waste" and indicate that it contains materials contaminated with dTAG-47.
Step 3: Disposal: Dispose of the container according to your institution's guidelines for solid chemical waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of dTAG-47.
Caption: A flowchart illustrating the procedural steps for the safe disposal of dTAG-47.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
Essential Safety and Operational Guide for Handling dTAG-47
For Researchers, Scientists, and Drug Development Professionals This document provides immediate and essential safety, handling, and disposal protocols for dTAG-47, a potent, cell-permeable degrader molecule. Adherence t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for dTAG-47, a potent, cell-permeable degrader molecule. Adherence to these guidelines is critical to ensure laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for dTAG-47 is not publicly available, based on the SDS for similar PROTAC® molecules and general best practices for handling potent chemical compounds, the following personal protective equipment is mandatory.
PPE Category
Item
Specifications
Eye Protection
Safety Goggles
Must be worn at all times in the laboratory. Should provide a complete seal around the eyes.
Hand Protection
Nitrile Gloves
Disposable, powder-free nitrile gloves should be worn. Change gloves immediately if contaminated.
Body Protection
Laboratory Coat
A full-length laboratory coat must be worn and fully buttoned.
Respiratory Protection
Fume Hood
All handling of solid dTAG-47 and preparation of stock solutions must be performed in a certified chemical fume hood to avoid inhalation of airborne particles.
The following protocol outlines the key steps for utilizing dTAG-47 to induce the degradation of a target protein fused with the FKBP12F36V tag in a cellular context.
Preparation of dTAG-47 Stock Solution
a. All handling of solid dTAG-47 must be conducted in a chemical fume hood.
b. To prepare a 10 mM stock solution, dissolve 10.76 mg of dTAG-47 in 1 mL of anhydrous DMSO.
c. Mix thoroughly by vortexing until the solid is completely dissolved.
d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
e. Store the stock solution at -20°C in a tightly sealed container.
Cell Culture and Treatment
a. Culture cells expressing the FKBP12F36V-tagged protein of interest under standard conditions.
b. On the day of the experiment, dilute the dTAG-47 stock solution to the desired final concentration in pre-warmed cell culture media. A typical starting concentration is 100-500 nM.
c. Remove the existing media from the cells and replace it with the media containing dTAG-47.
d. Incubate the cells for the desired time period to allow for protein degradation. This can range from a few hours to overnight, depending on the target protein and experimental goals.
Analysis of Protein Degradation
a. Following incubation, harvest the cells.
b. Prepare cell lysates for downstream analysis.
c. Analyze the level of the target protein by Western blot or other quantitative proteomics methods to confirm degradation.
Experimental Workflow
Caption: Experimental workflow for dTAG-47 induced protein degradation.
Disposal Plan
dTAG-47 and any materials contaminated with it must be treated as hazardous chemical waste.
Waste Type
Disposal Procedure
Solid dTAG-47
Dispose of in a clearly labeled hazardous waste container for solids.
dTAG-47 Stock Solution (DMSO)
Collect in a designated hazardous waste container for flammable organic solvents.
Contaminated Labware (e.g., pipette tips, tubes)
Dispose of in a designated solid hazardous waste container.
Cell Culture Media Containing dTAG-47
Aspirate and collect in a designated aqueous hazardous waste container. Do not pour down the drain.
General Disposal Guidelines:
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "dTAG-47".
Keep waste containers securely sealed when not in use.
Store waste in a designated, well-ventilated secondary containment area.
Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
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